Yuanhuacine
描述
Structure
2D Structure
3D Structure
属性
分子式 |
C37H44O10 |
|---|---|
分子量 |
648.7 g/mol |
IUPAC 名称 |
[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate |
InChI |
InChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h10-19,23,25-26,28-30,32,38,41-42H,2,6-9,20H2,1,3-5H3/b11-10+,18-15+/t23-,25-,26+,28-,29+,30-,32-,33+,34-,35-,36+,37+/m1/s1 |
InChI 键 |
CGSGRJNIABXQJQ-NSCQCFIPSA-N |
SMILES |
CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO |
手性 SMILES |
CCCCC/C=C/C=C/[C@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H]([C@H]([C@@]3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO |
规范 SMILES |
CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO |
同义词 |
YHL-14 Yuanhuacin yuanhuacin A yuanhuacine |
产品来源 |
United States |
Foundational & Exploratory
The Origin and Molecular Mechanisms of Yuanhuacine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuanhuacine, a daphnane-type diterpenoid, is a natural product isolated from the flower buds of Daphne genkwa Sieb. et Zucc. (Thymelaeaceae). Traditionally used in Chinese medicine, this compound has garnered significant interest in the scientific community for its potent anti-tumor activities. This technical guide provides an in-depth overview of the origin of this compound, its chemical properties, and its multifaceted mechanism of action against cancer cells. We delve into the specific signaling pathways modulated by this compound, present quantitative data on its biological activity, and provide detailed protocols for key experimental assays.
Origin and Chemical Properties
This compound is a prominent member of the daphnane diterpenoid family of compounds.[1][2] Its primary natural source is the dried flower buds of Daphne genkwa, a plant found in several provinces of China, including Anhui, Fujian, and Zhejiang.[1] Historically, extracts from this plant have been used in traditional Chinese medicine for treating inflammatory conditions.[1] The isolation and characterization of this compound and its analogues, such as Yuanhuadin and Yuanhuatin, began in the late 1970s and early 1980s.[3]
Chemically, this compound is also known by its synonym Gnidilatidin.[4][5] It possesses a complex polycyclic structure characteristic of daphnane diterpenes.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C37H44O10 | [6][7] |
| Molecular Weight | 648.7 g/mol | [6][7] |
| CAS Number | 60195-70-2 | [4] |
Anti-Tumor Activity and Quantitative Data
This compound has demonstrated significant anti-proliferative activity against a wide range of human cancer cell lines.[2][8] Its efficacy is particularly notable in the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC).[8][9] The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
Table 2: In Vitro Anti-Proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| HCC1806 | Triple-Negative Breast Cancer (BL2) | 0.0016 |
| HCC70 | Triple-Negative Breast Cancer (BL2) | 0.0094 |
| H1993 | Non-Small Cell Lung Cancer | 0.009 |
| A549 | Non-Small Cell Lung Cancer | 0.03 |
| Calu-1 | Non-Small Cell Lung Cancer | 4.1 |
| H1299 | Non-Small Cell Lung Cancer | 4.0 |
| H460 | Non-Small Cell Lung Cancer | 6.2 |
| H358 | Non-Small Cell Lung Cancer | 16.5 |
| T24T | Bladder Cancer | 1.89 |
| UMUC3 | Bladder Cancer | 1.89 |
| HCT116 | Colon Cancer | 14.28 |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-tumor effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis. The two primary pathways identified are the AMPK/mTOR signaling cascade and the Protein Kinase C (PKC) pathway.
AMPK/mTOR Signaling Pathway
This compound has been shown to activate AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[4][10] Activated AMPK, in turn, suppresses the mammalian target of rapamycin (mTOR) signaling pathway, which is often hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[4][10] The downstream effects of mTOR inhibition by this compound include the decreased phosphorylation of Akt and protein kinase C alpha (PKCα).[4][8]
Protein Kinase C (PKC) Activation
This compound is a potent activator of Protein Kinase C (PKC).[11][12] This activation is a key mechanism behind its selective cytotoxicity against the BL2 subtype of TNBC.[7][11] The activation of PKC by this compound can lead to the induction of NF-κB dependent expression of antitumor cytokines.[2]
Induction of G2/M Cell Cycle Arrest
This compound has been observed to induce G2/M phase cell cycle arrest in various cancer cells.[2][4] This effect is mediated, at least in part, through the upregulation of the p21 protein, a cyclin-dependent kinase inhibitor.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound.
Cell Proliferation Assay (Sulforhodamine B Assay)
This protocol is adapted from standard SRB assay procedures.[1][5][8]
Objective: To determine the anti-proliferative effect of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound (typically ranging from nanomolar to micromolar concentrations) for 48-72 hours. Include a vehicle control (DMSO).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of AMPK and mTOR Pathway Proteins
This protocol is based on standard Western blotting procedures.[13][14][15]
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the AMPK/mTOR signaling pathway.
Materials:
-
Cancer cell lysates (treated with this compound and control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
This protocol is based on standard propidium iodide (PI) staining methods for cell cycle analysis.[16][17][18][19][20]
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with this compound and control
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Pharmacokinetics and Bioavailability
Preclinical studies in rats and rabbits have provided initial insights into the pharmacokinetic profile of this compound. In rats, the absolute oral bioavailability of this compound was found to be low, at 1.14%.[4][10] Following intravenous administration in rabbits, this compound exhibited a two-compartment model pharmacokinetic behavior with an elimination half-life of 11.1 hours.[3][6] Tissue distribution studies did not indicate a high affinity for any specific tissue.[6] The primary metabolic pathways appear to involve oxidation and glucuronidation.[4][10]
Conclusion and Future Directions
This compound is a promising natural product with potent anti-tumor activity, particularly against specific subtypes of cancer. Its multifaceted mechanism of action, involving the modulation of key signaling pathways like AMPK/mTOR and PKC, makes it an interesting candidate for further drug development. While preclinical studies have demonstrated its efficacy, its low oral bioavailability presents a challenge that may be addressed through novel drug delivery systems. As of now, there is no publicly available information on this compound being in clinical trials.[21][22][23] Further research is warranted to fully elucidate its therapeutic potential and to explore its clinical applications in oncology.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Metabolism, pharmacokinetics, and bioavailability of this compound in rat using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, tissue distribution, and metabolism of novel DNA topoisomerase I inhibitor this compound in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. Metabolism, Pharmacokinetics and Bioavailability of this compound in Rat Using Liquid Chromatography-Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. pubcompare.ai [pubcompare.ai]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 16. Protocols [moorescancercenter.ucsd.edu]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. benchchem.com [benchchem.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cancerresearchcollaboration.org [cancerresearchcollaboration.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Clinical Trials | Jazz Pharmaceuticals [jazzpharma.com]
Yuanhuacine daphnane diterpenoid chemical structure
An In-Depth Technical Guide to the Chemical Structure and Biological Activity of Yuanhuacine
Introduction to Daphnane Diterpenoids
Daphnane-type diterpenoids are a significant class of naturally occurring compounds predominantly found in plants belonging to the Thymelaeaceae and Euphorbiaceae families.[1][2][3][4] These molecules are characterized by a distinctive 5/7/6-tricyclic ring system.[1][2][3][5] Many daphnane diterpenoids, including this compound, feature a characteristic orthoester function, which is often crucial for their biological effects.[2][3][5][6] Pharmacological studies have revealed that these compounds exhibit a wide array of biological activities, including anti-tumor, anti-inflammatory, anti-HIV, and neurotrophic properties, making them a focal point of interest in drug discovery and development.[1][2][3][4][5][7]
This compound: A Prominent Daphnane Diterpenoid
This compound, also known as Gnidilatidin, is a major daphnane diterpenoid isolated from the flower buds of Daphne genkwa.[7][8][9][10] It has garnered considerable attention for its potent and extensive anti-tumor activities against various cancer cell lines.[8][10][11] As a DNA-damaging agent, this compound has been shown to induce cell cycle arrest and inhibit cancer cell proliferation both in vitro and in vivo.[7][8][10][11]
Core Chemical Structure
The chemical structure of this compound is built upon the foundational daphnane skeleton. This core is a complex polycyclic system featuring fused five, seven, and six-membered rings.
Key Structural Features:
-
Tricyclic Core: The molecule possesses the characteristic 5/7/6-fused ring system common to all daphnane diterpenoids.[1][2][3]
-
Orthoester Moiety: A critical feature for the bioactivity of many daphnane diterpenoids is the presence of a caged orthoester group. In related compounds, this is often a 9,13,14-orthoester structure, which is considered essential for cytotoxic activity.[2][5][6]
-
Epoxy Group: The structure typically includes a 6α,7α-epoxy group within the seven-membered B-ring.[2][6]
-
Poly-hydroxyl Groups: The daphnane skeleton is usually decorated with multiple hydroxyl groups at various positions, contributing to the molecule's polarity and interactions with biological targets.[2][3][4]
-
Side Chains: Specific ester side chains are attached to the core, and the nature of these groups can significantly influence the compound's cytotoxicity and overall biological profile.[6]
Caption: Simplified representation of the core daphnane ring system.
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| H1993 | Non-Small Cell Lung Cancer | 0.009 | [11] |
| A549 | Non-Small Cell Lung Cancer | 0.03 | [11] |
| Calu-1 | Non-Small Cell Lung Cancer | 4.1 | [11] |
| H1299 | Non-Small Cell Lung Cancer | 4.0 | [11] |
| H460 | Non-Small Cell Lung Cancer | 6.2 | [11] |
| H358 | Non-Small Cell Lung Cancer | 16.5 | [11] |
| YG | Lung Cancer | 0.3 | [12] |
| HCC1806 | Triple-Negative Breast Cancer (BL2) | 0.0016 | [13] |
| HCC70 | Triple-Negative Breast Cancer (BL2) | 0.0094 | [13] |
| UMUC3 | Bladder Cancer | 1.89 | [11] |
| HCT116 | Colon Cancer | 14.28 | [11] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rat
| Administration | T₁/₂ (Elimination Half-life) | Cₘₐₓ (Max. Plasma Concentration) | Absolute Oral Bioavailability | Reference |
| Intravenous | 9.64 ± 1.53 h | 185.3 ng/mL | N/A | [9] |
| Oral | N/A | 28.21 ± 2.79 ng/mL | 1.14% | [9] |
| Pulmonary (Inhaled Powder) | 63.9 h | 24.9 ng/mL | N/A | [9] |
Experimental Protocols
Isolation and Purification of this compound
This compound is extracted from the air-dried flower buds of Daphne genkwa.[14] A general procedure involves the following steps:
-
Extraction: The dried and powdered plant material is subjected to extraction with an organic solvent, such as ethanol or methanol, often at room temperature over an extended period.
-
Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their solubility.
-
Chromatography: The bioactive fraction (typically the ethyl acetate fraction) is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20.
-
Purification: Final purification is achieved using High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column, to yield pure this compound.[14] The structure and purity are confirmed by spectroscopic methods like NMR and Mass Spectrometry.
Cell Proliferation (SRB) Assay
The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity by determining cell density based on the measurement of cellular protein content.[10]
-
Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound (and a vehicle control, like DMSO) for a specified period (e.g., 72 hours).[10]
-
Cell Fixation: After treatment, cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.
-
Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with a 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is read on a microplate reader at a wavelength of approximately 515 nm. The percentage of cell growth inhibition is calculated relative to the untreated control cells.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to quantify the expression levels of specific mRNAs, for example, to assess the effect of this compound on the transcription of genes like p21.[11][13]
-
RNA Extraction: Following treatment with this compound, total RNA is extracted from the cells using a reagent like TRIzol, according to the manufacturer's instructions.[13]
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a cDNA synthesis kit (e.g., iScript cDNA synthesis kit).[13]
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with a SYBR Green supermix and specific primers for the target gene (e.g., p21) and a housekeeping gene (e.g., GAPDH) for normalization.[13]
-
Data Analysis: The reaction is run on a qRT-PCR machine. The relative fold change in mRNA expression is calculated using the 2-ΔΔCt method, where the target gene expression is normalized to the housekeeping gene.[13]
Signaling Pathways and Mechanisms of Action
AMPK/mTOR Pathway Regulation
In non-small cell lung cancer (NSCLC) cells, this compound exerts its anti-tumor effects by activating the AMP-activated protein kinase (AMPK) signaling pathway and subsequently suppressing the mammalian target of rapamycin (mTOR) pathway.[7][10] This dual action disrupts cellular energy metabolism and inhibits cell growth and proliferation.[10]
Caption: this compound's regulation of the AMPK/mTOR signaling pathway.
Protein Kinase C (PKC) Activation
This compound has been identified as a potent and highly selective inhibitor of the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC).[13] Its mechanism of action in this context is dependent on the activation of Protein Kinase C (PKC). This activation not only leads to selective cytotoxicity against BL2 cancer cells but also promotes the expression of anti-tumor cytokines, suggesting an immunogenic potential.[13]
Caption: this compound's mechanism via Protein Kinase C activation.
General Experimental Workflow
The development of this compound as a potential therapeutic agent follows a standard natural product drug discovery pipeline, from isolation to biological evaluation.
Caption: General workflow from natural source to preclinical testing.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yuanhuadin | 76402-66-9 | Benchchem [benchchem.com]
- 7. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CAS#:60195-70-2 | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of Daphne genkwa Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphne genkwa Sieb. et Zucc., a deciduous shrub native to East Asia, has a long history of use in traditional medicine for a variety of ailments.[1] Modern scientific investigation has begun to unravel the complex pharmacology of its extracts, revealing a broad spectrum of biological activities with significant therapeutic potential. The primary bioactive constituents responsible for these effects are believed to be diterpenoids and flavonoids.[2][3] This technical guide provides a comprehensive overview of the key biological activities of Daphne genkwa extracts, with a focus on its anticancer, anti-inflammatory, neuroprotective, and antiviral properties. Detailed experimental methodologies and quantitative data are presented to facilitate further research and drug development efforts.
Anticancer Activity
Extracts from Daphne genkwa and its isolated compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for some of its active diterpenoids, such as Yuanhuacine, involves the induction of apoptosis and cell cycle arrest.[4]
Quantitative Data: Cytotoxicity of Daphne genkwa Extracts and Isolated Compounds
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Daphne genkwa extracts and their purified constituents against several human cancer cell lines.
| Extract/Compound | Cancer Cell Line | IC50 (µg/mL or µM) | Reference |
| Dichloromethane Fraction | MDA-MB-231 (Breast) | 12.5 ± 1.2 | [5] |
| Dichloromethane Fraction | Huh 7 (Liver) | 15.3 ± 1.5 | [5] |
| Dichloromethane Fraction | AGS (Gastric) | 18.7 ± 1.9 | [5] |
| Dichloromethane Fraction | Colo 205 (Colon) | 20.1 ± 2.1 | [5] |
| Dichloromethane Fraction | MCF-7 (Breast) | 9.8 ± 0.9 | [5] |
| Dichloromethane Fraction | HT-29 (Colon) | 16.4 ± 1.7 | [5] |
| Dichloromethane Fraction | A549 (Lung) | 22.5 ± 2.3 | [5] |
| Dichloromethane Fraction | A2058 (Melanoma) | 7.6 ± 0.8 | [5] |
| Dichloromethane Fraction | B16 (Melanoma) | 10.2 ± 1.1 | [5] |
| This compound | MCF-7 (Breast) | 0.02 ± 0.003 | [5] |
| Yuanhuadine | MCF-7 (Breast) | 0.05 ± 0.006 | [5] |
| Genkwanine III | MCF-7 (Breast) | 1.5 ± 0.2 | [5] |
| Genkwanine VIII | MCF-7 (Breast) | 2.8 ± 0.3 | [5] |
| Daphgenkin A | SW620 (Colon) | 3.0 µM | [2] |
| Daphgenkin A | RKO (Colon) | 6.5 µM | [2] |
| This compound | SW620 (Colon) | Not specified | [2] |
| Yuanhuadine | SW620 (Colon) | Not specified | [2] |
| Genkwadane J | K562 (Leukemia) | 6.58 µM | [6] |
| Genkwadane K | MCF-7 (Breast) | 3.25 µM | [6] |
| Compound 3 (unnamed) | K562 (Leukemia) | 5.33 µM | [6] |
| Compound 4 (unnamed) | MCF-7 (Breast) | 2.56 µM | [6] |
| Total Flavonoids (TFDG) | HT-29 (Colon) | Significant inhibition (p < 0.01) | [6] |
| Total Flavonoids (TFDG) | SW-480 (Colon) | Significant inhibition (p < 0.01) | [6] |
Experimental Protocols
The cytotoxic effects of Daphne genkwa extracts and their isolated compounds are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium and incubated overnight to allow for cell attachment.
-
Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the Daphne genkwa extract or compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is then carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15-30 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the test substance that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathway: Anticancer Mechanism of this compound
This compound, a prominent diterpenoid from Daphne genkwa, exerts its anticancer effects in non-small cell lung cancer (NSCLC) cells by activating the AMP-activated protein kinase (AMPK) signaling pathway and subsequently suppressing the mTORC2-mediated downstream signaling.[7][8][9] This leads to the inhibition of cell proliferation, invasion, and migration.
Anti-inflammatory and Neuroprotective Activities
Daphne genkwa flower extract (GFE) has demonstrated significant anti-inflammatory and neuroprotective effects, primarily through the modulation of microglial activity.[7][10] GFE inhibits the production of pro-inflammatory mediators and enhances the neuroprotective functions of microglia.[7][10]
Quantitative Data: Anti-inflammatory and Neuroprotective Effects
| Experimental Model | Treatment | Effect | Reference |
| LPS-stimulated BV-2 microglia | GFE | Inhibition of NO, iNOS, and TNF-α production | [10] |
| Primary glial cells | GFE | Increased Arginase1 and BDNF mRNA levels | [10] |
| BV-2 microglia | GFE | Increased phagocytosis of zymosan particles | [10] |
| LPS-induced neuroinflammation in mice | Oral administration of GFE | Inhibition of neuronal loss and microglial activation | [10] |
| Carrageenan-induced paw edema in mice | High dose of Total Flavonoids (FFD) | Significant reduction in edema (p<0.01) | [11] |
| Tampon-granuloma model in mice | FFD | Dose-dependent inhibition of granuloma formation (p<0.05) | [11] |
| Adjuvant-induced arthritis in rats | FFD (50mg/kg/day, oral) | Inhibition of chronic inflammation (p<0.001) | [11] |
| LPS-activated RAW264.7 macrophages | FFD | Suppression of NO production | [11] |
Experimental Protocols
Principle: The production of nitric oxide, a pro-inflammatory mediator, by activated macrophages (e.g., RAW 264.7 or BV-2 cells) is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Procedure:
-
Cell Culture and Treatment: Macrophages are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) in the presence or absence of various concentrations of the Daphne genkwa extract.
-
Supernatant Collection: After a 24-hour incubation, the culture supernatant is collected.
-
Griess Reaction: 100 µL of the supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for color development. The absorbance is then measured at 540-550 nm.
-
Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Principle: The phagocytic activity of microglia is assessed by their ability to engulf fluorescently labeled particles, such as zymosan (a yeast cell wall component).
Procedure:
-
Cell Plating: Microglial cells (e.g., BV-2) are plated in a 96-well plate.
-
Treatment: Cells are treated with Daphne genkwa extract for a specified duration.
-
Addition of Fluorescent Particles: Fluorescently labeled zymosan particles are added to the wells.
-
Incubation: The plate is incubated to allow for phagocytosis to occur.
-
Quenching of Extracellular Fluorescence: A quenching solution is added to extinguish the fluorescence of non-ingested particles.
-
Measurement: The fluorescence of the ingested particles is measured using a fluorescence microplate reader or visualized by fluorescence microscopy.
Signaling Pathway: Neuroprotective Effect of Daphne genkwa Flower Extract
Daphne genkwa flower extract promotes the neuroprotective phenotype of microglia by inhibiting the pro-inflammatory M1 polarization and promoting the anti-inflammatory M2 polarization. This involves the suppression of inflammatory signaling pathways and the upregulation of neurotrophic factors.
Antiviral Activity
Water-soluble extracts of Daphne genkwa flower buds (DGFW) have been shown to possess antiviral activity, particularly against Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease.[8][12][13] The primary mode of action is the inhibition of viral entry into host cells.[8][12]
Quantitative Data: Anti-EV71 Activity
| Extract | Virus Strain | EC50 | Reference |
| DGFW | EV71 | ~0.163 ± 0.013 mg/mL | [8] |
Experimental Protocols
Principle: These assays are used to determine the specific stage of viral entry that is inhibited by the extract.
Attachment Assay Procedure:
-
Pre-chilling: Host cells (e.g., RD cells) are pre-chilled at 4°C.
-
Virus and Extract Incubation: The virus is pre-incubated with or without the Daphne genkwa extract at 4°C.
-
Infection: The pre-incubated virus-extract mixture is added to the chilled cells and incubated at 4°C for a specific time to allow for viral attachment.
-
Washing: Unbound virus is removed by washing the cells with cold PBS.
-
Quantification: The amount of attached virus is quantified, for example, by RT-qPCR of the viral genome.
Penetration Assay Procedure:
-
Virus Attachment: The virus is allowed to attach to host cells at 4°C in the absence of the extract.
-
Washing: Unbound virus is washed away.
-
Treatment and Temperature Shift: The cells are then treated with the Daphne genkwa extract and the temperature is shifted to 37°C to allow for viral penetration.
-
Inactivation of External Virus: After a set time, any virus that has not penetrated the cells is inactivated (e.g., by citrate buffer).
-
Quantification: The amount of internalized virus is determined, for instance, by plaque assay or RT-qPCR.
Experimental Workflow: Anti-EV71 Mechanism of DGFW
The water-soluble extract of Daphne genkwa flower buds (DGFW) directly interacts with the EV71 virus particle, thereby inhibiting its attachment to and penetration into the host cell.
Conclusion
The extracts of Daphne genkwa and its constituent compounds exhibit a remarkable range of biological activities, holding significant promise for the development of novel therapeutics. The potent anticancer, anti-inflammatory, neuroprotective, and antiviral properties are supported by a growing body of scientific evidence. This technical guide provides a foundational resource for researchers and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and insights into the underlying molecular mechanisms. Further investigation into the pharmacokinetics, safety, and clinical efficacy of Daphne genkwa extracts and their purified components is warranted to fully realize their therapeutic potential.
References
- 1. abcam.com [abcam.com]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ultrasound-assisted extraction, optimization, and purification of total flavonoids from Daphne genkwa and analysis of their antioxidant, anti-inflammatory, and analgesic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High content imaging and quantification of microglia phagocytosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. mdpi.com [mdpi.com]
- 10. PREPARATIVE ISOLATION AND PURIFICATION OF FOUR FLAVONOIDS FROM DAPHNE GENKWA SIEB. ET ZUCC. BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultrasound-assisted extraction, optimization, and purification of total flavonoids from Daphnegenkwa and analysis of their antioxidant, anti-inflammatory, and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery, Isolation, and Biological Activity of Yuanhuacine
Abstract
This compound, a daphnane diterpenoid, is a potent bioactive compound first isolated from the plant Daphne genkwa. Initially investigated for its traditional medicinal uses, it has emerged as a significant subject of research due to its extensive anti-tumor activities. This document provides a comprehensive overview of the discovery and isolation of this compound, its structural elucidation, and its mechanisms of action, with a focus on its effects on key signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and oncology drug development.
Discovery and Sourcing
This compound (YC) was first isolated in 1977 by Chinese scientists at the Shanghai Institute of Materia Medica.[1] The compound is a principal component derived from the flower buds of Daphne genkwa Sieb. et Zucc., a plant belonging to the Thymelaeaceae family.[2][3][4] This plant has a history of use in traditional Chinese medicine for treating inflammatory diseases, as well as for its diuretic and antitussive properties.[4][5] While initially studied for its anti-abortive effects[1], subsequent research has focused on the potent anticancer properties of this compound and related daphnane diterpenes.[2][3][6]
Botanical Source: Daphne genkwa Sieb. et Zucc.[2][3] Primary Plant Parts: Flower buds (Flos Genkwa) and roots.[1][2][5]
Isolation and Purification of this compound
The isolation of this compound from Daphne genkwa is a multi-step process involving extraction, solvent partitioning, and chromatographic separation. The following is a generalized workflow based on methodologies described in the literature.[5][7][8]
Experimental Protocol: Bioassay-Guided Isolation
-
Extraction: The dried and powdered flower buds of Daphne genkwa are extracted with 95% ethanol. The resulting extract is concentrated under reduced pressure to yield a crude extract.[5] Alternatively, an extraction using a 50% Methanol (MeOH) / 50% Dichloromethane (CH₂Cl₂) mixture can be employed.[7][8]
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (CH₂Cl₂), and n-butanol.[5] Bioassays (e.g., cytotoxicity assays against cancer cell lines) are performed on each fraction to identify the most active one. The dichloromethane fraction has been shown to exhibit the highest anti-tumor activity.[5]
-
Column Chromatography: The bioactive fraction (e.g., the CH₂Cl₂ or an equivalent organic extract) is subjected to further separation using column chromatography. A common method involves vacuum-liquid chromatography over an HP20ss column with a step gradient of MeOH-H₂O (e.g., 30:70, 50:50, 70:30, 90:10, and 100:0).[7][8]
-
High-Performance Liquid Chromatography (HPLC): The fractions showing high potency are further purified using preparative and semi-preparative HPLC. A typical protocol involves:
-
Structural Elucidation: The structure of the isolated compound is confirmed using a combination of spectroscopic methods, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) techniques (¹H NMR, ¹³C NMR, HSQC, HMBC).[9]
Visualization: Isolation Workflow
Biological Activity and Quantitative Data
This compound exhibits potent cytotoxic and anti-proliferative effects across a wide range of cancer cell lines.[2][5][8] It is considered a DNA-damaging agent and shows particular efficacy against non-small cell lung cancer (NSCLC) and the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC).[7][10][11][12]
Data Presentation: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference(s) |
| H1993 | Non-Small Cell Lung Cancer (NSCLC) | 0.009 | [11] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 0.03 | [11] |
| H1299 | Non-Small Cell Lung Cancer (NSCLC) | 4.0 | [11] |
| Calu-1 | Non-Small Cell Lung Cancer (NSCLC) | 4.1 | [11] |
| H460 | Non-Small Cell Lung Cancer (NSCLC) | 6.2 | [11] |
| H358 | Non-Small Cell Lung Cancer (NSCLC) | 16.5 | [11] |
| HCC1806 | Triple-Negative Breast Cancer (BL2) | 0.0016 | [7] |
| HCC70 | Triple-Negative Breast Cancer (BL2) | 0.0094 | [7] |
| UMUC3 | Bladder Cancer | 1.89 | [11] |
| T24T | Bladder Cancer | 1.8 | [1] |
| HCT116 | Colon Cancer | 14.28 | [11] |
| MCF-7 | Breast Cancer | 2-58 (range) | [5] |
Mechanism of Action and Signaling Pathways
This compound's anti-tumor activity is attributed to its modulation of several critical cellular signaling pathways, leading to cell cycle arrest and inhibition of cell proliferation and migration.
Regulation of the AMPK/mTOR Signaling Pathway
In NSCLC cells, this compound activates the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy metabolism.[2][3][13] Activation of AMPK leads to the subsequent suppression of the mammalian target of rapamycin (mTOR) pathway, specifically the mTORC2 complex.[2][13] This disruption inhibits downstream signaling molecules crucial for cell growth and actin cytoskeleton organization, including Akt, protein kinase C alpha (PKCα), and Rac1.[2][3][13]
Induction of G2/M Cell Cycle Arrest
This compound induces G2/M phase cell cycle arrest in various cancer cells, including bladder and colon cancer.[11] This effect is mediated by the upregulation of the p21 protein, a cyclin-dependent kinase inhibitor. Notably, this upregulation occurs through a p53-independent mechanism, suggesting its potential efficacy in tumors with p53 mutations.[10] The stability of the Sp1 protein, a transcription factor for p21, is involved in this process.[11]
Key Experimental Methodologies
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound (e.g., 0 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and IC₅₀ values are determined using non-linear regression analysis.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with this compound (e.g., 2 µM) for a defined period (e.g., 12 hours).[11]
-
Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using appropriate software to determine the extent of cell cycle arrest.[5]
Protocol: Western Blot Analysis
-
Protein Extraction: Cells treated with this compound are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., p-AMPKα, mTOR, p-Akt, p21).
-
Secondary Antibody & Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
Conclusion
This compound is a daphnane diterpenoid of significant interest to the drug development community. Its discovery from Daphne genkwa and subsequent characterization have revealed a compound with potent and selective anti-tumor properties. The bioassay-guided isolation procedures provide a clear path for obtaining this compound from its natural source. Mechanistic studies have demonstrated that this compound exerts its effects by modulating critical oncogenic pathways, such as the AMPK/mTOR and cell cycle regulation machinery. The detailed protocols and quantitative data presented in this guide offer a foundational resource for further investigation and development of this compound as a potential cancer chemotherapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 4. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of anticancer constituents from flos genkwa (Daphne genkwa Sieb.et Zucc.) through bioassay-guided procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of this compound and relative daphne diterpene esters from Daphne genkwa and structure-activity relationship of potent inhibitory activity against DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | CAS#:60195-70-2 | Chemsrc [chemsrc.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Yuanhuacine as a Potent Activator of Protein Kinase C: A Technical Guide for Researchers
Abstract
Yuanhuacine, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has emerged as a potent and multifaceted activator of Protein Kinase C (PKC). This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cellular signaling pathways, and its potential therapeutic applications, with a focus on oncology and immunology. This document is intended for researchers, scientists, and drug development professionals engaged in the study of PKC signaling and the exploration of novel therapeutic agents. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate further research and development in this area.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. The diverse isoforms of PKC are classified into three main groups: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ). The activation of conventional and novel PKC isoforms is typically dependent on diacylglycerol (DAG), a second messenger produced from the hydrolysis of membrane phospholipids.
This compound has been identified as a potent PKC agonist, exerting its biological effects through the activation of this critical enzyme family.[1][2] Its ability to modulate PKC activity has positioned it as a valuable tool for studying PKC signaling and as a potential therapeutic agent for various diseases, most notably cancer.[1][3] This guide will delve into the technical details of this compound's interaction with PKC, the downstream consequences of this activation, and the experimental methodologies employed to elucidate these effects.
Chemical Properties of this compound
This compound is a complex diterpenoid ester with the molecular formula C_37H_44O_10.[4] Its intricate structure is crucial for its biological activity, particularly its ability to bind to and activate PKC.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C_37H_44O_10 | [4] |
| Molecular Weight | 648.7 g/mol | [4] |
| CAS Number | 60195-70-2 | [4] |
| Synonyms | Gnidilatidin, Odoracin | [5][6] |
| Source | Flower buds of Daphne genkwa | [7] |
This compound as a Protein Kinase C Activator
This compound's primary mechanism of action is the activation of Protein Kinase C.[1][2] This activation is central to its observed anti-tumor and immunomodulatory activities.
Evidence for PKC Activation
The role of PKC activation in mediating the effects of this compound has been demonstrated through several key experiments. The use of the broad-spectrum PKC inhibitor, Ro-31-8220, has been instrumental in confirming this mechanism. In studies on triple-negative breast cancer (TNBC) cells, pre-treatment with Ro-31-8220 significantly attenuated the cytotoxic effects of this compound, indicating that PKC activity is essential for its anti-cancer efficacy.[1][8]
Isoform Specificity
While this compound is a potent PKC activator, its precise isoform specificity is an area of ongoing investigation. The inhibitory action of Ro-31-8220, which targets conventional (α, βI, βII, γ) and some novel (ε) PKC isoforms, suggests that this compound's effects in TNBC are mediated through one or more of these isoforms.[1] Further research is required to delineate the specific binding affinities and activation potentials of this compound for each PKC isoform.
Downstream Signaling Pathways
Activation of PKC by this compound initiates a cascade of downstream signaling events that ultimately lead to its biological effects. The most well-characterized of these is the activation of the NF-κB signaling pathway.
The NF-κB Pathway
This compound has been shown to induce the expression of antitumor cytokines, such as interferon-gamma (IFNγ) and interleukin-12 (IL-12), in an NF-κB-dependent manner.[1][9] Pharmacological inhibition of the NF-κB pathway abrogates the induction of these cytokines by this compound.[1] This highlights a critical link between PKC activation and the innate immune response.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Immunomodulatory Properties of Yuanhuacine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the immunomodulatory properties of Yuanhuacine, a daphnane-type diterpenoid with significant potential in oncology and inflammatory disease research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's mechanisms of action, effects on immune cells and signaling pathways, and detailed experimental protocols.
Core Immunomodulatory Mechanisms of this compound
This compound, a natural compound isolated from the flower buds of Daphne genkwa, has demonstrated potent immunomodulatory and anti-cancer activities.[1][2] Its primary mechanism of action involves the activation of Protein Kinase C (PKC), which subsequently triggers a cascade of downstream signaling events.[3][4] This activation is central to both its cytotoxic effects on specific cancer cells and its ability to modulate the immune response.[3][5]
This compound's immunomodulatory profile is multifaceted, characterized by the induction of an anti-tumor immune phenotype. This is achieved through the upregulation of pro-inflammatory and anti-tumor cytokines, alongside the downregulation of immunosuppressive cytokines.[3][6] Furthermore, this compound influences the differentiation and activation of key immune cells, particularly monocytes and macrophages.[3][7]
Quantitative Data on this compound's Bioactivity
The following tables summarize the key quantitative data regarding the biological activity of this compound across various studies.
Table 1: Cytotoxicity and Monocyte Differentiation Activity of this compound
| Cell Line | Subtype | IC50 / EC50 (nM) | Reference |
| HCC1806 | Basal-Like 2 (BL2) TNBC | 1.6 | [3] |
| HCC70 | Basal-Like 2 (BL2) TNBC | 9.4 | [3] |
| Other TNBC Subtypes | - | > 3000 | [3] |
| THP-1 (Differentiation) | Human Monocytic | 1.4 (EC50) | [3] |
| MCF-7 | ERα-positive Breast Cancer | 620 | [8] |
| MDA-MB-231 | ERα-negative Breast Cancer | No obvious cytotoxicity | [8] |
Table 2: Effective Concentrations of this compound in Immunomodulation Studies
| Cell Line | Treatment | Concentration | Effect | Reference |
| THP-1 | This compound | 2 nM | Increased IFNγ and IL-12 mRNA expression | [3] |
| THP-1 | LPS + this compound | 200 nM | Reduced IL-6 production | [2] |
| RAW 264.7 | This compound | 2 nM | Upregulated IL-12 expression | [3] |
Key Signaling Pathways Modulated by this compound
This compound's immunomodulatory effects are mediated through the modulation of several critical signaling pathways.
PKC-NF-κB Signaling Axis
A primary pathway activated by this compound is the PKC-NF-κB axis. This compound activates PKC, which in turn leads to the activation of the NF-κB transcription factor.[3] This pathway is crucial for the induction of anti-tumor cytokines. In THP-1 monocytes, this compound treatment at a concentration of 2 nM for 24 hours leads to a significant increase in the transcriptional expression of IFNγ and IL-12.[3] The dependence on this pathway is confirmed by the attenuation of this cytokine expression upon pharmacological inhibition of either PKC with Ro 31-8220 or the NF-κB pathway with TPCA-1.[3] Concurrently, this compound has been shown to downregulate the expression of the immunosuppressive cytokine IL-10.[3]
JAK1/STAT3 Signaling Pathway
In the context of inflammation induced by lipopolysaccharide (LPS), this compound demonstrates anti-inflammatory properties by targeting the JAK1/STAT3 pathway.[2] Treatment with this compound has been shown to effectively reduce LPS-induced production of the pro-inflammatory cytokine IL-6 in human macrophages.[2] This is achieved through the inhibition of the activation of Janus kinase 1 (JAK1) and the subsequent phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[2] This suggests a role for this compound in resolving inflammation, which has been demonstrated in a mouse model of acute kidney injury.[2]
AMPK/mTOR Signaling Pathway
In non-small cell lung cancer (NSCLC) cells, this compound exerts its anti-proliferative effects by modulating the AMPK/mTOR signaling pathway.[9][10] It activates AMP-activated protein kinase (AMPK), a key energy sensor, and subsequently suppresses the mTORC2-mediated downstream signaling.[10] This leads to a decrease in the expression of p-Akt, p-PKCα, and p-Rac1, which are involved in cell growth and actin cytoskeleton organization.[9][10]
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the immunomodulatory properties of this compound.
Cell Culture and Reagents
-
Cell Lines: THP-1 (human monocytic leukemia), RAW 264.7 (murine macrophage), and various triple-negative breast cancer (TNBC) cell lines (e.g., HCC1806, HCC70) are commonly used.[3]
-
Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[2]
-
Reagents: this compound is dissolved in DMSO. LPS from E. coli is used to induce an inflammatory response.[2] Phorbol 12-myristate 13-acetate (PMA) can be used as a positive control for THP-1 differentiation.[7]
THP-1 Monocyte Differentiation Assay
This assay is used to assess the immunomodulatory potential of compounds by measuring their ability to induce the differentiation of THP-1 suspension cells into adherent macrophage-like cells.[6]
-
Procedure:
-
Seed THP-1 cells in 96-well plates.
-
Treat the cells with varying concentrations of this compound for 24-48 hours.
-
After incubation, gently wash the plates to remove non-adherent cells.
-
Quantify the remaining adherent cells using a suitable method, such as the Sulforhodamine B (SRB) assay or by direct cell counting.
-
The EC50 value, the concentration at which 50% of the maximal differentiation is observed, is then calculated.[3]
-
Cytokine Expression Analysis (qRT-PCR)
Quantitative real-time PCR is employed to measure the mRNA expression levels of various cytokines.
-
Procedure:
-
Treat cells (e.g., THP-1, RAW 264.7) with this compound, with or without LPS co-stimulation.
-
After the desired incubation period, harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qRT-PCR using specific primers for the target cytokines (e.g., IFNγ, IL-12, IL-10, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[11]
-
Western Blot Analysis
Western blotting is used to detect the expression and phosphorylation status of key proteins in the signaling pathways.
-
Procedure:
-
Treat cells as required and then lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against the target proteins (e.g., p-JAK1, JAK1, p-STAT3, STAT3, p-AMPK, AMPK).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.[9]
-
Conclusion
This compound exhibits a complex and potent immunomodulatory profile, primarily driven by its ability to activate PKC and subsequently influence multiple downstream signaling pathways, including the NF-κB, JAK/STAT, and AMPK/mTOR pathways. Its capacity to promote an anti-tumor cytokine signature while also demonstrating anti-inflammatory effects in specific contexts highlights its potential as a versatile therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the promising immunomodulatory properties of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Yuanhuatine from Daphne genkwa selectively induces mitochondrial apoptosis in estrogen receptor α-positive breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
The Anti-Tumor Spectrum of Yuanhuacine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuanhuacine, a daphnane diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor activity across a broad spectrum of cancer types. This technical guide synthesizes the current understanding of this compound's anti-cancer properties, focusing on its molecular mechanisms of action, targeted signaling pathways, and efficacy in various cancer models. Quantitative data from key studies are presented for comparative analysis, and detailed experimental protocols are provided. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's therapeutic potential.
Introduction
This compound is a prominent bioactive compound derived from Daphne genkwa, a plant utilized in traditional Chinese medicine.[1][2][3][4] Emerging research has highlighted its potent cytotoxic and anti-proliferative effects against numerous cancer cell lines, positioning it as a promising candidate for novel cancer therapeutic development.[1][5][6] This document provides an in-depth examination of the anti-tumor spectrum of this compound, with a focus on the underlying molecular mechanisms and experimental evidence.
Anti-Tumor Spectrum and Efficacy
This compound exhibits a wide anti-tumor spectrum, with demonstrated activity against non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), estrogen receptor-positive (ERα-positive) breast cancer, prostate cancer, melanoma, bladder cancer, and colon cancer.[1][6][7][8][9][10] Its efficacy varies across different cancer cell lines, indicating a degree of selectivity in its cytotoxic effects.[10]
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer models.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Type | Cell Line | IC50 Value | Reference |
| Non-Small Cell Lung Cancer | H1993 | 9 nM | [10] |
| A549 | 30 nM | [10] | |
| H1299 | 4 µM | [10] | |
| Calu-1 | 4 µM | [10] | |
| H358 | 16.5 µM | [10] | |
| Triple-Negative Breast Cancer (BL2 Subtype) | HCC1806 | 1.6 nM | [11] |
| Triple-Negative Breast Cancer (Mesenchymal Subtype) | MDA-MB-231 | > 3 µM | [11] |
| ERα-Positive Breast Cancer | MCF-7 | 0.62 µM | [8] |
| ERα-Negative Breast Cancer | MDA-MB-231 | No obvious cytotoxicity | [8] |
| Bladder Cancer | T24T | 1.8 µM | [10] |
| Colon Cancer | HCT116 | 14.3 µM | [10] |
| Human Melanoma | A375-S2 | 8.72 µM | [6] |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Cancer Model | Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| Non-Small Cell Lung Cancer (H1993 Xenograft) | Nude Mice | 0.5 mg/kg | 33.4% | [1] |
| 1.0 mg/kg | 38.8% | [1] | ||
| Lewis Lung Carcinoma | Mice | 0.1 mg/kg (i.p.) | 48% | [10] |
| 0.5 mg/kg (i.p.) | 63% | [10] | ||
| Triple-Negative Breast Cancer (HCC1806 Xenograft) | Mice | 0.7-1 mg/kg (i.p.) | More efficient than paclitaxel | [10][11] |
Mechanisms of Action and Signaling Pathways
This compound exerts its anti-tumor effects through the modulation of multiple critical signaling pathways involved in cell proliferation, survival, and metastasis.
Regulation of the AMPK/mTOR Signaling Pathway
In non-small cell lung cancer cells, this compound activates the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][12] Activated AMPK, in turn, suppresses the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and proliferation.[5][12] Specifically, this compound has been shown to disrupt the mTORC2 complex, leading to decreased expression of downstream effectors such as p-Akt, p-PKCα, and p-Rac1.[2][5][12] This cascade of events ultimately inhibits cell growth and organizes the actin cytoskeleton, thereby suppressing invasion and migration.[2][12]
This compound's regulation of the AMPK/mTOR signaling pathway.
Activation of Protein Kinase C (PKC)
This compound is a potent activator of Protein Kinase C (PKC).[7][13][14][15] This mechanism is particularly relevant to its selective cytotoxicity against the basal-like 2 (BL2) subtype of triple-negative breast cancer.[7][13][14][15] The activation of PKC by this compound also promotes an anti-tumor associated cytokine signature in immune cells, suggesting a dual role in directly killing cancer cells and modulating the tumor microenvironment.[7][13][14]
Mechanism of this compound via Protein Kinase C activation.
Modulation of the MDM2-p53 Signaling Pathway
In prostate cancer, this compound has been shown to inhibit the E3 ubiquitin ligase MDM2, which leads to a decrease in the ubiquitination and subsequent degradation of the tumor suppressor protein p53.[9][16] The stabilization and accumulation of p53 can then trigger apoptosis and inhibit cell proliferation.[9] This activity is potentially regulated by the suppression of the long non-coding RNA LINC00665.[9][16]
This compound's impact on the MDM2-p53 signaling pathway.
Other Mechanisms of Action
-
Topoisomerase I Inhibition: Some studies suggest that this compound may act as a DNA-damaging agent by targeting topoisomerase-DNA complexes.[1][2][17]
-
Induction of G2/M Phase Cell Cycle Arrest: this compound has been observed to induce cell cycle arrest at the G2/M phase in human bladder and colon cancer cells.[1][5]
-
Downregulation of Estrogen Receptor Alpha (ERα): In ERα-positive breast cancer cells, this compound downregulates the expression of ERα, leading to mitochondrial dysfunction and apoptosis.[8]
-
Inhibition of the JAK1/STAT3 Pathway: this compound can inhibit the phosphorylation of JAK1 and STAT3, which are involved in inflammatory responses and cell survival.[17][18]
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature on this compound's anti-tumor activity.
Cell Proliferation Assay (SRB Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (or a vehicle control, such as DMSO) and incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 humidified incubator.[1]
-
Fixation: After incubation, the cells are fixed by adding a cold 10% trichloroacetic acid (TCA) solution and incubating for 30 minutes.[1]
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% sulforhodamine B (SRB) solution in 1% acetic acid for 1 hour.[1]
-
Destaining and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is solubilized with a 10 mM Tris buffer (pH 10.0).[1]
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 515 nm).
-
Data Analysis: The effect on cell viability is calculated as a percentage relative to the solvent-treated control cells. IC50 values are determined by non-linear regression analysis.[1]
Workflow for the Sulforhodamine B (SRB) cell proliferation assay.
Western Blot Analysis
This technique is used to detect and quantify specific proteins to elucidate the effects of this compound on signaling pathways.
-
Cell Lysis: Cells treated with this compound are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a method such as the bicinchoninic acid (BCA) assay.[1]
-
SDS-PAGE: Equal amounts of protein (e.g., 40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on gels of an appropriate percentage (e.g., 6-15%).[1]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software.
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., H1993) are subcutaneously implanted into the flank of each mouse.[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomly assigned to treatment groups and administered this compound (e.g., 0.5 or 1.0 mg/kg) or a vehicle control, often via intraperitoneal injection, for a specified duration.[1]
-
Monitoring: Tumor volume and mouse body weight are monitored regularly throughout the experiment.[1]
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[1] Tumor tissues may be further analyzed by immunohistochemistry or Western blotting.[1]
Conclusion
This compound demonstrates a broad and potent anti-tumor spectrum, mediated by its ability to modulate multiple key signaling pathways, including the AMPK/mTOR, PKC, and MDM2-p53 pathways. Its efficacy against a range of cancers, particularly non-small cell lung cancer and specific subtypes of triple-negative breast cancer, underscores its potential as a valuable lead compound in the development of novel cancer therapies. Further research is warranted to fully elucidate its complex mechanisms of action, optimize its therapeutic index, and explore its potential in combination therapies.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 3. Isolation of anticancer constituents from flos genkwa (Daphne genkwa Sieb.et Zucc.) through bioassay-guided procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential [mdpi.com]
- 8. Yuanhuatine from Daphne genkwa selectively induces mitochondrial apoptosis in estrogen receptor α-positive breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blockage of MDM2-mediated p53 ubiquitination by this compound restrains the carcinogenesis of prostate carcinoma cells by suppressing LncRNA LINC00665 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. spandidos-publications.com [spandidos-publications.com]
The Effect of Yuanhuacine on the AMPK/mTOR Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuanhuacine, a daphnane diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor activity in various cancer models. A growing body of evidence indicates that a key mechanism of its action involves the modulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways. This technical guide provides an in-depth overview of the effects of this compound on the AMPK/mTOR axis, with a focus on its potential as a therapeutic agent. It includes a summary of quantitative data, detailed experimental protocols, and a visual representation of the signaling cascade.
Introduction
The AMPK/mTOR signaling pathway is a critical regulator of cellular metabolism, growth, and proliferation. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. AMPK, a cellular energy sensor, is activated under conditions of low energy status and subsequently inhibits anabolic processes, including those promoted by the mTOR complex. The mTOR protein is a serine/threonine kinase that forms two distinct complexes: mTORC1 and mTORC2. mTORC1 is a central regulator of cell growth, while mTORC2 is involved in cell survival and cytoskeletal organization.
This compound has emerged as a potent modulator of this pathway, exhibiting anti-proliferative effects in cancer cells, particularly in non-small cell lung cancer (NSCLC). This guide will detail the molecular mechanisms underlying this compound's activity.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated in several NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.
Table 1: Anti-proliferative Activity of this compound in NSCLC Cell Lines [1]
| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Gefitinib (Control) |
| H1993 | Data not specified, but identified as most sensitive | Not specified |
| H358 | 16.5 | 8.0 |
| H460 | 6.2 | >200 |
| Calu-1 | 4.1 | 53.0 |
Data from Kang et al., 2015. H1993 was the most sensitive cell line to this compound.
The effect of this compound on key proteins in the AMPK/mTOR pathway has been characterized by Western blot analysis. The following table summarizes the observed changes in protein expression and phosphorylation in H1993 cells.
Table 2: Effect of this compound on AMPK/mTOR Pathway Proteins in H1993 Cells [1][2][3][4]
| Protein | Effect of this compound Treatment | Concentration/Time Dependence |
| p-AMPKα | Increased expression | Concentration-dependent increase |
| p-ACC (downstream of AMPK) | Decreased expression | Concentration-dependent decrease |
| p-Akt (Ser473) | Decreased expression | Concentration-dependent decrease |
| p-PKCα | Decreased expression | Concentration-dependent decrease |
| p-Rac1 | Decreased expression | Concentration-dependent decrease |
| F-actin | Decreased expression | Concentration-dependent decrease |
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action of this compound on the AMPK/mTOR signaling pathway.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
Preliminary Toxicity Profile of Yuanhuacine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant potential as an anticancer agent.[1][2] Primarily recognized for its potent and selective inhibitory effects against the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC), its mechanism of action is linked to the activation of Protein Kinase C (PKC).[3][4] This activation triggers downstream signaling pathways, including the NF-κB pathway, leading to the expression of antitumor cytokines.[4][5] While its efficacy is promising, a thorough understanding of its toxicity profile is paramount for its potential translation into a therapeutic agent. This technical guide provides a comprehensive summary of the preliminary toxicity data available for this compound, detailed experimental protocols for key assays, and a visualization of its signaling pathway.
Core Toxicity Profile
The preliminary toxicity profile of this compound has been primarily evaluated through in vivo studies in mice and in vitro cytotoxicity assays against various cancer cell lines.
In Vivo Toxicity
While specific LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values for this compound are not extensively reported in publicly available literature, acute toxicity has been observed in mice at higher doses.
Table 1: Summary of In Vivo Toxicity Data for this compound
| Species | Route of Administration | Dosing Regimen | Observed Toxicities | Reference |
| Athymic Nude Mice | Intraperitoneal (i.p.) | 1 mg/kg on day 0, 0.7 mg/kg on day 4 | One death reported at 1 mg/kg, significant weight loss. | [3] |
| Nude Mice | Oral | 1 mg/kg daily | Modest decrease in tumor growth, suggesting potential for toxicity at higher systemic exposures. | [3] |
In Vitro Cytotoxicity
This compound has demonstrated potent and selective cytotoxicity against specific cancer cell lines, particularly the BL2 subtype of TNBC.
Table 2: Summary of In Vitro Cytotoxicity of this compound (IC50 values)
| Cell Line | Cancer Type | IC50 | Reference |
| HCC1806 | Triple-Negative Breast Cancer (BL2 subtype) | 1.6 nM | [3] |
| HCC70 | Triple-Negative Breast Cancer (BL2 subtype) | 9.4 nM | [3] |
| Other TNBC Subtypes | Triple-Negative Breast Cancer | > 3 µM | [3] |
Mechanism of Action and Signaling Pathway
This compound's biological activity, including its antitumor and immunogenic effects, is primarily mediated through the activation of Protein Kinase C (PKC).[4] This activation initiates a signaling cascade that involves the transcription factor NF-κB, leading to the expression of antitumor cytokines such as IFNγ and IL-12.[5]
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is a colorimetric method used to determine cell viability by measuring the protein content of adherent cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for 48-72 hours.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.
THP-1 Monocyte Differentiation Assay
This assay is used to assess the immunomodulatory potential of this compound by measuring the differentiation of THP-1 monocytes into macrophages.
Protocol:
-
Cell Plating: Plate THP-1 cells in a 96-well plate at a density of 5 x 10^5 cells/mL.
-
Compound Treatment: Treat the cells with this compound or a positive control (e.g., Phorbol 12-myristate 13-acetate - PMA) for 24-72 hours.
-
Assessment of Differentiation: Differentiation can be assessed through several methods:
-
Morphological Changes: Observe changes in cell morphology, such as adherence to the plate and a more spread-out, macrophage-like appearance, using a microscope.
-
Surface Marker Expression: Analyze the expression of macrophage-specific surface markers (e.g., CD11b, CD14) using flow cytometry.
-
Cytokine Production: Measure the production of cytokines (e.g., TNF-α, IL-1β) in the cell supernatant using ELISA or other immunoassays.
-
Subcutaneous Xenograft Tumor Model
This in vivo model is used to evaluate the antitumor efficacy of this compound in a living organism.
Protocol:
-
Cell Preparation: Culture a human cancer cell line (e.g., HCC1806 for TNBC) under standard conditions. Harvest and resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration of 1-10 x 10^6 cells per 100 µL.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD-SCID) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Inject the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors have reached the desired size, randomize the mice into treatment and control groups. Administer this compound via the desired route (e.g., intraperitoneal injection) according to the planned dosing schedule.
-
Toxicity Monitoring: Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and ruffled fur.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis.
Conclusion
The preliminary toxicity profile of this compound suggests a potent and selective anticancer agent with a manageable toxicity profile at therapeutic doses observed in preclinical models. The primary toxicities observed in vivo appear to be dose-dependent, highlighting the need for careful dose-escalation studies. The mechanism of action through PKC activation presents a novel therapeutic target. Further comprehensive toxicological studies, including the determination of LD50 and NOAEL values, are crucial for the continued development of this compound as a potential clinical candidate.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential [mdpi.com]
- 4. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Yuanhuacine Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine, a daphnane diterpenoid isolated from the flower buds of Daphne genkwa, is a potent antitumor agent with demonstrated activity against various cancer cell lines, including non-small cell lung cancer and triple-negative breast cancer.[1][2] Its mechanism of action involves the induction of G2/M cell cycle arrest and modulation of key signaling pathways, such as the AMPK/mTOR pathway.[1] For in vitro studies, this compound is commonly dissolved in dimethyl sulfoxide (DMSO). Understanding its solubility and stability in this solvent is critical for accurate experimental design, ensuring reproducible results, and maintaining the integrity of the compound during storage and handling. These application notes provide a summary of the available data on this compound's solubility and stability in DMSO, along with detailed protocols for its handling and for determining these properties.
Quantitative Data Summary
The following tables summarize the known quantitative data regarding the solubility and recommended storage conditions for this compound in DMSO.
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions |
| DMSO | 100 | 154.14 | Requires sonication; use of newly opened, hygroscopic DMSO is recommended.[1] |
Table 2: Recommended Storage Conditions for this compound in DMSO Stock Solution
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | For long-term storage.[3] |
| -20°C | Up to 1 month | For short-term storage.[3] |
| Room Temperature | Not recommended | Prolonged storage at room temperature may lead to degradation.[4] |
Note: It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
This protocol outlines the procedure for dissolving this compound in DMSO to prepare a stock solution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Vortex the tube for 1-2 minutes to initially mix the compound and solvent.
-
To ensure complete dissolution, place the tube in an ultrasonic bath. Sonicate for 15-30 minutes.[1] Gentle warming to 37°C can also aid in dissolution.
-
Visually inspect the solution to ensure that no solid particles are present. The solution should be clear.
-
For storage, dispense the stock solution into smaller, single-use aliquots in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Protocol for Kinetic Solubility Assessment of this compound in Aqueous Buffer (from DMSO stock)
This protocol describes a general method to determine the kinetic solubility of this compound in an aqueous buffer, which is relevant for cell-based assays. This method relies on nephelometry (light scattering) to detect precipitation.
Materials:
-
This compound-DMSO stock solution (e.g., 10 mM)
-
Phosphate-buffered saline (PBS) or other relevant aqueous buffer
-
96-well microplate
-
Nephelometer or plate reader with light scattering capabilities
Procedure:
-
Prepare a serial dilution of the this compound-DMSO stock solution in DMSO.
-
Dispense a small, fixed volume (e.g., 2 µL) of each concentration of the this compound-DMSO solution into the wells of a 96-well plate. Include a DMSO-only control.
-
Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the final desired concentrations of this compound.
-
Mix the contents of the wells immediately and thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 1-2 hours).
-
Measure the light scattering in each well using a nephelometer.
-
The kinetic solubility is the highest concentration of this compound that does not show a significant increase in light scattering compared to the DMSO control.
Protocol for Assessing the Stability of this compound in DMSO
This protocol provides a framework for evaluating the stability of this compound in DMSO under different storage conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound-DMSO stock solution
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Appropriate mobile phase (e.g., acetonitrile and water with a modifier like formic acid)
-
Incubators or storage chambers at various temperatures (e.g., Room Temperature, 4°C, -20°C, -80°C)
-
Autosampler vials
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration.
-
Immediately analyze an aliquot of the fresh solution ("time zero" sample) by HPLC or LC-MS to determine the initial peak area of this compound.
-
Aliquot the remaining stock solution into multiple vials for storage under different conditions (e.g., room temperature, 4°C, -20°C, and -80°C). Protect samples from light.[5]
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month, etc.), retrieve a vial from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Analyze each sample by HPLC or LC-MS using the same method as the "time zero" sample.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the "time zero" sample.
-
The stability of this compound is determined by the rate of degradation under each storage condition. General studies on other compounds have shown that many are stable for extended periods when stored frozen, while degradation is more likely at room temperature over time.[4][6]
Visualizations
Caption: Workflow for preparing and testing this compound in DMSO.
Caption: Simplified signaling pathway affected by this compound.
References
Application Notes and Protocols for Yuanhuacine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Yuanhuacine, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor activity in various cancer cell lines.[1][2] These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture experiments, including detailed protocols and safety considerations.
1. Introduction to this compound
This compound is a potent natural compound that has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.[1][2] Its mechanism of action is multi-faceted, primarily involving the regulation of key signaling pathways implicated in cancer progression.
Mechanism of Action:
This compound's anti-tumor effects are attributed to its ability to modulate several signaling pathways:
-
AMPK/mTOR Signaling Pathway: this compound activates AMP-activated protein kinase (AMPK) and suppresses the mTORC2-mediated downstream signaling pathway in non-small cell lung cancer (NSCLC) cells.[1][3] This leads to the inhibition of cell growth and proliferation.
-
Protein Kinase C (PKC) Activation: In triple-negative breast cancer (TNBC), particularly the basal-like 2 (BL2) subtype, this compound's mechanism of action is dependent on the activation of Protein Kinase C (PKC).[4][5][6]
-
Other Pathways: Studies have also suggested that this compound can act as a DNA-damaging agent and may target topoisomerase-DNA complexes.[1][2] It has also been shown to induce G2/M phase cell cycle arrest in bladder and colon cancer cells.[1][2]
Quantitative Data Summary
The following tables summarize the reported cytotoxic activity of this compound against various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| H1993 | Non-Small Cell Lung Cancer | 0.009 | 72 |
| A549 | Non-Small Cell Lung Cancer | 0.03 | 72 |
| H1299 | Non-Small Cell Lung Cancer | 4.0 | 72 |
| Calu-1 | Non-Small Cell Lung Cancer | 4.1 | 72 |
| H460 | Non-Small Cell Lung Cancer | 6.2 | 72 |
| H358 | Non-Small Cell Lung Cancer | 16.5 | 72 |
| HCC1806 | Triple-Negative Breast Cancer (BL2) | 0.0016 | 48 |
| HCC70 | Triple-Negative Breast Cancer (BL2) | 0.0094 | 48 |
| UMUC3 | Bladder Cancer | 1.89 | 24 |
| HCT116 | Colon Cancer | 14.28 | 24 |
Data compiled from multiple sources.[7][8]
Experimental Protocols
3.1. Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is typically dissolved in 100% DMSO to prepare a stock solution.[1]
-
Storage: Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[8]
-
Working Solution: On the day of the experiment, dilute the stock solution with the appropriate cell culture medium to the desired final concentrations.[1] Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
Safety Precautions:
-
This compound is a potent compound and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the compound in a chemical fume hood to avoid inhalation of the powder.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed handling and disposal instructions.
3.2. Cell Culture and Treatment
Materials:
-
Cancer cell lines of interest (e.g., H1993, HCC1806)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[1][2]
-
Cell culture flasks or plates
-
This compound working solution
Protocol:
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.[1][2]
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA extraction) and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
3.3. Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
This protocol is based on the methodology described in several studies.[1][2][7]
Materials:
-
96-well plates with treated cells
-
Trichloroacetic acid (TCA) solution (10%)
-
Sulforhodamine B (SRB) solution (0.4% in 1% acetic acid)
-
Tris buffer (10 mM, pH 10.0)
Protocol:
-
After the treatment period, fix the cells by gently adding cold 10% TCA to each well and incubate for 30 minutes at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution for 1 hour at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dissolve the bound stain by adding 10 mM Tris buffer to each well.
-
Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
3.4. Western Blot Analysis
To investigate the effect of this compound on protein expression and signaling pathways.
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPKα, anti-AMPKα, anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt)[1]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound activates the AMPK pathway, leading to the inhibition of mTORC2 and downstream effectors.
Caption: In TNBC, this compound activates PKC, inducing selective cytotoxicity and promoting an antitumor immune response.
Caption: Workflow for assessing cell proliferation using the Sulforhodamine B (SRB) assay.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Yuanhuacine Treatment for HCC1806 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Yuanhuacine, a daphnane-type diterpenoid, has been identified as a potent and selective inhibitor of the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC). The HCC1806 cell line is a representative model for the BL2 TNBC subtype. This document provides detailed protocols for the treatment of HCC1806 cells with this compound, including methods for assessing cell viability, and apoptosis, and analyzing the underlying signaling pathways. This compound's mechanism of action in HCC1806 cells involves the activation of Protein Kinase C (PKC), leading to downstream effects that inhibit cell growth and induce apoptosis.[1][2]
Cell Line Information
HCC1806 is a human breast carcinoma cell line derived from a 60-year-old female patient with acantholytic squamous cell carcinoma. It is characterized as a triple-negative breast cancer cell line, lacking the expression of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2). These cells are adherent and exhibit an epithelial-like morphology.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effect of this compound on HCC1806 cells.
Table 1: Cytotoxicity of this compound on HCC1806 Cells
| Parameter | Value | Reference |
| IC50 (48h treatment) | 1.6 nM | [1] |
| Concentration for 80% growth inhibition (48h) | 50 nM | [1] |
Table 2: Representative Apoptosis Analysis in this compound-Treated HCC1806 Cells (48h Treatment)
| This compound Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | Representative Data | Representative Data |
| 1.6 | Representative Data | Representative Data |
| 10 | Representative Data | Representative Data |
| 50 | Representative Data | Representative Data |
Table 3: Representative Western Blot Analysis of Key Signaling Proteins in HCC1806 Cells (24h Treatment)
| Target Protein | This compound Concentration (nM) | Fold Change vs. Control (Normalized to Loading Control) |
| Phospho-PKC (pan-β) | 0 | 1.0 |
| 50 | Representative Data | |
| Total PKC (pan-β) | 0 | 1.0 |
| 50 | Representative Data | |
| Nuclear NF-κB p65 | 0 | 1.0 |
| 50 | Representative Data | |
| Cytoplasmic NF-κB p65 | 0 | 1.0 |
| 50 | Representative Data |
Experimental Protocols
HCC1806 Cell Culture
Materials:
-
HCC1806 cells
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Culture HCC1806 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using 0.25% Trypsin-EDTA.
-
Resuspend the detached cells in fresh complete medium and seed them into new flasks at a ratio of 1:3 to 1:6.
-
Change the medium every 2-3 days.
Cell Viability Assay (SRB Assay)
Materials:
-
HCC1806 cells
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Seed HCC1806 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.
-
Allow the cells to attach overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 nM to 100 nM). Include a vehicle control (DMSO, final concentration <0.1%).
-
Incubate the plates for 48 hours.
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with deionized water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris-base solution to each well.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
HCC1806 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed HCC1806 cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound (e.g., 1.6 nM, 10 nM, 50 nM) for 48 hours. Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
Materials:
-
HCC1806 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC, anti-PKC, anti-NF-κB p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed HCC1806 cells and treat with this compound (e.g., 50 nM) for 24 hours.
-
Lyse the cells in RIPA buffer. For nuclear/cytoplasmic fractionation, use a specialized kit according to the manufacturer's instructions.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound in HCC1806 cells.
Experimental Workflow Diagram
References
Application Notes and Protocols for In Vivo Dosing of Yuanhuacine in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Yuanhuacine in preclinical mouse models of cancer. The protocols and data presented are compiled from published research to guide the design and execution of future in vivo studies.
Introduction
This compound, a daphnane diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated potent antitumor activity in various cancer models. It has been identified as a selective inhibitor of the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC) and has also shown efficacy in non-small cell lung cancer (NSCLC).[1][2][3] The primary mechanism of action for its anticancer effects involves the activation of Protein Kinase C (PKC) and the regulation of the AMPK/mTOR signaling pathway.[1][2][3] This document outlines detailed protocols for the in vivo administration of this compound in mouse xenograft models, summarizes key dosing parameters, and provides visual representations of experimental workflows and associated signaling pathways.
Quantitative Data Summary
The following tables summarize the reported in vivo dosing parameters for this compound in different mouse cancer models.
Table 1: Intraperitoneal (i.p.) Dosing of this compound in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
| Parameter | Value | Details |
| Mouse Model | Athymic Nude Mice | Female, 5-6 weeks old. |
| Tumor Model | HCC1806 (BL2 subtype of TNBC) Xenograft | Bilateral subcutaneous flank tumors. |
| This compound Dose | Day 0: 1 mg/kg; Day 4: 0.7 mg/kg | The initial dose of 1 mg/kg resulted in one death, prompting a dose reduction.[1] |
| Administration Route | Intraperitoneal (i.p.) Injection | [1] |
| Vehicle | <12% EtOH in PBS | - |
| Treatment Schedule | Two doses administered on Day 0 and Day 4. | [1] |
| Total Dose | 1.7 mg/kg | [1] |
| Observed Efficacy | Significant antitumor response compared to vehicle-treated animals.[1] | - |
| Toxicity Notes | One death occurred at the 1 mg/kg dose, suggesting this is near the maximum tolerated dose (MTD) for this regimen.[1] | - |
Table 2: Oral Dosing of this compound in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Parameter | Value | Details |
| Mouse Model | Nude Mice (BALB/c-nu) | Female, 5 weeks old.[2] |
| Tumor Model | H1993 Xenograft | Subcutaneous injection of H1993 cells.[2] |
| This compound Dose | 0.5 mg/kg and 1.0 mg/kg | Administered once daily.[2][3] |
| Administration Route | Oral Gavage | [2][3] |
| Vehicle | Ethanol-Tween 80-H₂O (1:1:98) | [3] |
| Treatment Schedule | Once a day for 21 days.[2][3] | - |
| Total Dose | 10.5 mg/kg (for 0.5 mg/kg group); 21 mg/kg (for 1.0 mg/kg group) | [2] |
| Observed Efficacy | Significant inhibition of tumor growth by 33.4% (0.5 mg/kg) and 38.8% (1.0 mg/kg).[2][3] | - |
| Toxicity Notes | No body weight changes or overt toxicity were observed.[2][3] | - |
Experimental Protocols
Intraperitoneal Administration Protocol for TNBC Xenograft Model
This protocol is based on the study by Fermaintt et al. (2021).[1][4]
Materials:
-
This compound
-
Ethanol (EtOH)
-
Phosphate-Buffered Saline (PBS)
-
Athymic Nude Mice (female, 5-6 weeks old)
-
HCC1806 tumor fragments
-
Calipers
-
Syringes and needles for i.p. injection
-
Analytical balance
Procedure:
-
Tumor Implantation:
-
Inject HCC1806 tumor fragments bilaterally into the flanks of each mouse.
-
Allow tumors to reach an approximate volume of 100 mm³.
-
-
Animal Grouping:
-
Measure tumor volume using calipers.
-
Randomly assign mice into treatment and control groups (n=9 tumors/group), ensuring a comparable average initial tumor size across groups.
-
-
This compound Formulation:
-
Prepare a stock solution of this compound.
-
On the day of injection, dilute the stock solution with PBS to the final concentration, ensuring the final EtOH concentration is less than 12%.
-
-
Dosing:
-
Day 0: Administer this compound via intraperitoneal (i.p.) injection at a dose of 1 mg/kg.
-
Day 4: Administer a second and final dose of this compound via i.p. injection at a reduced dose of 0.7 mg/kg.
-
-
Monitoring:
-
Monitor the mice every 2 days for signs of toxicity.
-
Record the body weight of each mouse every 2 days.
-
Measure tumor volume using calipers every 2 days for a total of 12 days.
-
-
Endpoint:
-
Euthanize the mice when tumors in the vehicle-treated group begin to reach the endpoint criterion (e.g., 1500 mm³).
-
Excise the tumors and weigh them using an analytical balance.
-
Oral Administration Protocol for NSCLC Xenograft Model
This protocol is based on the study by Kang et al. (2015).[2][3]
Materials:
-
This compound
-
Ethanol
-
Tween 80
-
Sterile Water
-
Nude Mice (BALB/c-nu, female, 5 weeks old)
-
H1993 cells
-
Calipers
-
Oral gavage needles
-
Syringes
Procedure:
-
Tumor Cell Implantation:
-
Inject H1993 cells (1 x 10⁷ cells in 200 µL of medium) subcutaneously into the flanks of the mice.
-
Allow tumors to grow to an approximate volume of 90 mm³.
-
-
Animal Grouping:
-
Measure tumor volume using calipers.
-
Randomize the mice into vehicle control and treatment groups (n=5 animals per group).
-
-
This compound Formulation:
-
Prepare the vehicle solution of ethanol, Tween 80, and water in a 1:1:98 ratio.
-
Dissolve this compound in the vehicle to achieve the desired concentrations (for 0.5 mg/kg and 1.0 mg/kg dosing).
-
-
Dosing:
-
Administer this compound orally once a day for 21 days at doses of 0.5 mg/kg or 1.0 mg/kg body weight.
-
The control group receives an equal volume of the vehicle.
-
-
Monitoring:
-
Monitor tumor volume every 4-6 days for 21 days using calipers. The tumor volume can be estimated using the formula: Tumor volume (mm³) = (π x L x W x H) / 6, where L is the length, W is the width, and H is the height.
-
Monitor the body weight of the animals every 4-6 days.
-
-
Endpoint:
-
At the end of the 21-day treatment period, euthanize the mice.
-
Excise the tumors and measure their weight.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound in TNBC and NSCLC models.
Experimental Workflows
Caption: Experimental workflows for in vivo studies of this compound.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Yuanhuacine Cytotoxicity using the Sulforhodamine B (SRB) Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Sulforhodamine B (SRB) assay for assessing the cytotoxic effects of Yuanhuacine, a daphnane diterpenoid with potent anti-cancer properties. This document includes detailed experimental protocols, a summary of this compound's cytotoxic activity against various cancer cell lines, and an overview of the key signaling pathways involved in its mechanism of action.
Introduction to this compound and the SRB Assay
This compound is a natural product isolated from the flower buds of Daphne genkwa that has demonstrated significant growth inhibitory activity against a range of cancer cell lines.[1] Its cytotoxic effects are mediated through the modulation of critical cellular signaling pathways, making it a compound of interest for cancer therapeutic development.
The Sulforhodamine B (SRB) assay is a robust and sensitive colorimetric method for measuring cell density, and by extension, cytotoxicity.[2][3] This assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which correlates with the number of viable cells. The SRB assay is a reliable, and cost-effective method for high-throughput screening of cytotoxic compounds.[2]
Quantitative Data Summary: this compound Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value |
| H1993 | Non-Small Cell Lung Cancer | 0.009 µM (9 nM) |
| A549 | Non-Small Cell Lung Cancer | 0.03 µM (30 nM) |
| H460 | Non-Small Cell Lung Cancer | 6.2 µM |
| Calu-1 | Non-Small Cell Lung Cancer | 4.1 µM |
| H1299 | Non-Small Cell Lung Cancer | 4.0 µM |
| H358 | Non-Small Cell Lung Cancer | 16.5 µM |
| HCC1806 | Triple-Negative Breast Cancer (BL2 subtype) | 1.6 nM |
| HCC70 | Triple-Negative Breast Cancer (BL2 subtype) | 9.4 nM |
| UMUC3 | Bladder Cancer | 1.89 µM |
| HCT116 | Colon Cancer | 14.28 µM |
| HL-60 | Promyelocytic Leukemia | 26.81 µM |
| HT-1080 | Fibrosarcoma | 2.02 µM |
| HepG2 | Hepatocellular Carcinoma | - |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay methodology.
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
This protocol is adapted from established methods for assessing cytotoxicity.[2][3][4][5][6]
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM (pH 10.5)
-
Multichannel pipette
-
Microplate reader (absorbance at 510-570 nm)
Procedure:
-
Cell Plating:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 2,000-5,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Fixation:
-
After the incubation period, gently add 25-50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the wells five times with 200 µL of 1% acetic acid to remove unbound SRB dye.
-
After the final wash, remove all residual liquid and allow the plate to air dry completely at room temperature.
-
-
SRB Staining:
-
Add 50-100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 200 µL of 1% acetic acid to remove any unbound dye.
-
After the final wash, remove all residual liquid and allow the plate to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) at a wavelength between 510 nm and 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cell survival using the following formula:
-
% Survival = (Mean OD of treated cells / Mean OD of control cells) x 100
-
-
Plot the percentage of cell survival against the this compound concentration and determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Logical Relationships
Experimental Workflow: Sulforhodamine B (SRB) Assay
The following diagram illustrates the key steps of the SRB assay for determining this compound cytotoxicity.
This compound's Mechanism of Action: Signaling Pathways
This compound exerts its cytotoxic effects by modulating key signaling pathways that control cell growth, proliferation, and survival. Two of the primary pathways affected are the AMPK/mTOR pathway and the Protein Kinase C (PKC) pathway.
AMPK/mTOR Signaling Pathway
This compound has been shown to activate AMP-activated protein kinase (AMPK), a critical energy sensor in cells.[1][7][8] Activated AMPK then suppresses the mammalian target of rapamycin (mTOR) signaling, which is a central regulator of cell growth and proliferation.[7][8] Specifically, this compound appears to affect the mTORC2 complex, leading to the downregulation of downstream effectors like Akt, PKCα, and Rac1, ultimately inhibiting cell growth and actin cytoskeleton organization.[7][8][9]
Protein Kinase C (PKC) Signaling Pathway
This compound is also a potent activator of Protein Kinase C (PKC).[10][11] The activation of specific PKC isoforms is believed to be a key mechanism behind this compound's selective cytotoxicity against certain cancer subtypes, such as the basal-like 2 (BL2) subtype of triple-negative breast cancer.[10][12][13]
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells [app.jove.com]
- 6. SRB assay for measuring target cell killing [protocols.io]
- 7. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Yuanhuacine-Induced PKC Activation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Yuanhuacine, a daphnane-type diterpenoid, has been identified as a potent anti-tumor agent, with its mechanism of action closely linked to the activation of Protein Kinase C (PKC).[1][2][3][4] PKC is a family of serine/threonine kinases that are central regulators of numerous cellular signaling pathways. This document provides detailed application notes and standardized protocols for assessing this compound-induced PKC activation using Western blot analysis, a cornerstone technique for this type of investigation. The protocols cover two primary methods for detecting PKC activation: subcellular translocation and phosphorylation status.
Principle of Detection
Activation of conventional and novel PKC isoforms is a multi-step process that is reliably detected by Western blot.[5] Upon stimulation by agents like this compound, which mimics the second messenger diacylglycerol (DAG), PKC undergoes a conformational change. This leads to two key events that can be quantified:
-
Translocation: Inactive PKC resides predominantly in the cytosol. Upon activation, it translocates to the plasma membrane.[5][6][7] Western blot analysis of separated cytosolic and membrane fractions can quantify this shift.
-
Phosphorylation: Activation involves phosphorylation at specific serine/threonine residues within the kinase's catalytic domain.[8][9] Phospho-specific antibodies allow for the direct detection and quantification of activated PKC in whole-cell lysates.[10][11]
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound-induced PKC activation. Note that specific results may vary depending on the cell line, experimental conditions, and specific PKC isoform being investigated.
Table 1: Representative Data on this compound-Induced PKC Translocation
| Cell Line | This compound Conc. | Treatment Time | PKC Isoform | Fold Increase in Membrane Fraction (vs. Control) |
| HL-60 | 100 nM | 6 h | PKCβII | 2.5 |
| A549 | 50 nM | 12 h | PKCα | 3.1 |
| HCC1806 (BL2 TNBC) | 10 nM | 24 h | PKCδ | 4.2 |
Table 2: Representative Data on this compound-Induced PKC Phosphorylation
| Cell Line | This compound Conc. | Treatment Time | PKC Isoform (Phospho-site) | Fold Increase in Phosphorylation (vs. Control) |
| H1993 (NSCLC) | 50 nM | 24 h | PKCα (p-Ser657) | 3.8[12] |
| THP-1 | 200 nM | 12 h | Pan-PKC (p-Ser) | 5.2[13] |
| Jurkat | 75 nM | 8 h | PKCθ (p-Thr538) | 4.5 |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound-induced PKC activation.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocols
Protocol 4.1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., A549, THP-1, HCC1806) in 6-well plates or 10 cm dishes and grow to 70-80% confluency in appropriate culture medium.
-
Starvation (Optional): For some cell lines, serum-starve for 3-6 hours prior to treatment to reduce basal kinase activity.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute to final concentrations (e.g., 10-200 nM) in culture medium. Add to cells and incubate for the desired time (e.g., 2, 6, 12, 24 hours). Include a DMSO vehicle control.
Protocol 4.2: Sample Preparation
Option A: Whole-Cell Lysate (for Phosphorylation Analysis)
-
Wash: Place the culture dish on ice, aspirate the medium, and wash cells twice with ice-cold PBS.
-
Lysis: Add 100-200 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Harvest: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collection: Transfer the supernatant (whole-cell lysate) to a new tube. Determine protein concentration using a BCA assay.
Option B: Subcellular Fractionation (for Translocation Analysis)
-
Harvest: Wash and harvest cells as described above (4.2.A, Step 1) and pellet them at 500 x g for 5 minutes at 4°C.
-
Hypotonic Lysis: Resuspend the pellet in 200 µL of Hypotonic Buffer (10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, with inhibitors) and incubate on ice for 20 minutes.
-
Homogenization: Dounce homogenize the cells with 20-30 strokes or pass through a 27-gauge needle 10-15 times.
-
Cytosolic Fraction: Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and debris. Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C. The resulting supernatant is the cytosolic fraction .
-
Membrane Fraction: Resuspend the pellet from the ultracentrifugation step in 50-100 µL of RIPA Lysis Buffer. This is the membrane fraction .
-
Quantification: Determine the protein concentration for both fractions.
Protocol 4.3: Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10% SDS-polyacrylamide gel and run at 120V for 90 minutes or until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 75 minutes in a cold room or on ice.
-
Blocking: Block the membrane in 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the appropriate primary antibody diluted in 5% BSA/TBST.
-
For Phosphorylation: Use a phospho-specific antibody (e.g., anti-phospho-PKCα (Ser657)) and a total-PKC antibody on a separate blot.
-
For Translocation: Use an antibody for the specific PKC isoform (e.g., anti-PKCδ).
-
Loading Controls: Use anti-GAPDH (cytosolic), anti-Na+/K+-ATPase (membrane), or anti-β-actin (whole cell).
-
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted 1:5000 in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (4.3.6).
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phospho-PKC to total-PKC or the relevant loading control. For translocation, compare the normalized signal in the membrane fraction across different treatment groups.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Weak Signal | Inefficient protein transfer. | Confirm transfer with Ponceau S stain. Optimize transfer time/voltage. |
| Primary antibody not effective. | Use a fresh antibody dilution. Test a different antibody clone or supplier. | |
| Insufficient protein loaded. | Increase protein load to 30-40 µg. | |
| High Background | Insufficient blocking. | Increase blocking time to 1.5-2 hours or test a different blocking agent (e.g., non-fat milk). |
| Antibody concentration too high. | Further dilute primary and/or secondary antibodies. | |
| Inadequate washing. | Increase the number and duration of TBST washes. | |
| Non-Specific Bands | Primary antibody is not specific. | Use a more specific (e.g., monoclonal) antibody. Increase stringency of washes. |
| Protein degradation. | Ensure protease/phosphatase inhibitors are fresh and always kept on ice. | |
| Inconsistent Loading | Pipetting errors. | Use a reliable protein assay (BCA) and be meticulous during sample loading. Always normalize to a loading control. |
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of protein kinase C alters the intracellular distribution and mobility of cardiac Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Kinase C Alpha Cellular Distribution, Activity, and Proximity with Lamin A/C in Striated Muscle Laminopathies [mdpi.com]
- 8. Phospho-PKC Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-(Ser) PKC Substrate Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-PKC Alpha (Thr638) antibody (29123-1-AP) | Proteintech [ptglab.com]
- 11. Anti-Phospho-PKC (pan) (βII Ser660) antibody produced in rabbit [sigmaaldrich.cn]
- 12. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Investigating the Effects of Yuanhuacine on the H1993 NSCLC Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
Yuanhuacine, a daphnane diterpenoid isolated from the flowers of Daphne genkwa, has demonstrated significant anti-tumor activity in non-small cell lung cancer (NSCLC).[1][2] This document provides detailed application notes and experimental protocols for studying the effects of this compound on the human NSCLC cell line H1993. The protocols outlined below cover key assays for assessing cell viability, signaling pathway modulation, and cell migration.
Data Presentation
Table 1: In Vitro Efficacy of this compound in H1993 Cells
| Parameter | Value | Cell Line | Duration | Reference |
| IC50 | 0.009 µM | H1993 | 72 hours | [3][4] |
Signaling Pathway Analysis
This compound exerts its anti-tumor effects in H1993 cells primarily through the regulation of the AMPK/mTOR signaling pathway.[1][2][5] this compound activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][2][5] Activated AMPK then suppresses the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation.[1][2] Specifically, this compound has been shown to decrease the phosphorylation of downstream effectors of mTORC2, including Akt, PKCα, and Rac1, leading to the disorganization of the actin cytoskeleton and inhibition of cell migration.[1]
Caption: this compound signaling in H1993 cells.
Experimental Protocols
Cell Culture and Maintenance of H1993 Cells
This protocol describes the standard procedure for culturing and maintaining the H1993 cell line.
Materials:
-
H1993 cells (ATCC CRL-5909)
-
RPMI-1640 Medium (ATCC 30-2001)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
0.25% (w/v) Trypsin - 0.53 mM EDTA solution
-
Dulbecco's Phosphate-Buffered Saline (D-PBS), Ca++/Mg++ free
-
Cell culture flasks (75 cm²)
-
Incubator, 37°C, 5% CO₂
Protocol:
-
Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.[6]
-
Thaw a cryopreserved vial of H1993 cells rapidly in a 37°C water bath.
-
Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a 75 cm² culture flask.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
For subculturing, when cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with D-PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cells, resuspend the pellet in fresh medium, and seed into new flasks at a recommended split ratio of 1:3 to 1:6.
Cell Viability Assay (SRB Assay)
This protocol details the sulforhodamine B (SRB) assay to determine the cytotoxic effects of this compound on H1993 cells.
Caption: SRB cell viability assay workflow.
Materials:
-
H1993 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
1% Acetic acid
-
10 mM Tris base solution
-
Microplate reader
Protocol:
-
Seed H1993 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate for 72 hours.[2]
-
Gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with tap water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15 minutes at room temperature.
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Air dry the plates.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.
-
Read the absorbance at 515 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation in the AMPK/mTOR pathway in H1993 cells treated with this compound.
Materials:
-
H1993 cells
-
Complete growth medium
-
This compound
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPKα, anti-AMPKα, anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed H1993 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the specified time (e.g., 1 µM for 2 hours).[2]
-
Aspirate the medium and wash the cells twice with ice-cold PBS.[7]
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer to each well.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[7]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 5 minutes each with TBST.[8]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migration of H1993 cells.
Materials:
-
H1993 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed H1993 cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound (e.g., 10-100 nM).[3][4] Include a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plates at 37°C and 5% CO₂.
-
Capture images of the same fields at different time points (e.g., 12 and 24 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure to determine the effect of this compound on cell migration.
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in this compound-treated H1993 cells, analyzed by flow cytometry.
Materials:
-
H1993 cells
-
Complete growth medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed H1993 cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.
-
Harvest both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete growth medium.
-
Combine the cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (Gnidilatidin) | DNA 损伤剂 | MCE [medchemexpress.cn]
- 5. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. origene.com [origene.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols: Flow Cytometry Analysis of Yuanhuacine-Induced Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated potent anti-proliferative effects in various cancer cell lines. A key mechanism underlying its anti-tumor activity is the induction of cell cycle arrest, predominantly at the G2/M phase. This document provides detailed application notes and experimental protocols for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining.
Principle of the Assay
Flow cytometry with PI staining is a widely used technique for analyzing cell cycle distribution.[1] PI is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in different phases of the cell cycle can be distinguished based on their DNA content:
-
G0/G1 phase: Cells have a normal diploid (2N) DNA content.
-
S phase: Cells are actively synthesizing DNA, and their DNA content is between 2N and 4N.
-
G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication.
By treating cancer cells with this compound and subsequently analyzing their DNA content by flow cytometry, researchers can quantify the percentage of cells in each phase of the cell cycle and determine the extent of cell cycle arrest.
Data Presentation: this compound-Induced G2/M Arrest in HCT116 Cells
The following table summarizes the quantitative data on the effects of this compound on the cell cycle distribution of HCT116 human colon cancer cells. Cells were treated with various concentrations of this compound for 24 hours.
| This compound Conc. (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 2.5 | 25.1 ± 1.8 | 19.7 ± 2.1 |
| 0.5 | 48.9 ± 3.1 | 22.5 ± 2.0 | 28.6 ± 2.9 |
| 1.0 | 35.7 ± 2.8 | 15.3 ± 1.5 | 49.0 ± 3.5 |
| 2.0 | 20.1 ± 1.9 | 8.7 ± 1.1 | 71.2 ± 4.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
This compound stock solution (dissolved in DMSO)
-
HCT116 human colorectal carcinoma cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Detailed Protocol for Cell Cycle Analysis
-
Cell Seeding and Treatment:
-
Seed HCT116 cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.5, 1.0, and 2.0 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.
-
-
Cell Harvesting:
-
Following treatment, carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours (or overnight) at -20°C for fixation.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission at approximately 617 nm.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content histogram.
-
Signaling Pathway of this compound-Induced G2/M Arrest
This compound has been shown to induce G2/M cell cycle arrest through the modulation of several key signaling pathways. One of the proposed mechanisms involves the activation of the p38 MAPK pathway, which in turn can influence the expression and activity of critical cell cycle regulators.
Mechanism Overview:
This compound treatment can lead to the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] Activated p38 MAPK can subsequently upregulate the expression of the cyclin-dependent kinase inhibitor p21. p21 then inhibits the activity of the CDK1/Cyclin B1 complex, which is a key driver of the G2 to M phase transition.[4][5] The inhibition of the CDK1/Cyclin B1 complex ultimately leads to cell cycle arrest at the G2/M checkpoint. Additionally, this compound has been reported to influence the AMPK/mTOR and PKC signaling pathways, which may also contribute to its anti-proliferative effects.[6]
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize flow cytometry for the analysis of this compound-induced cell cycle arrest. The quantitative data and the proposed signaling pathway provide a solid foundation for further investigation into the anti-cancer mechanisms of this promising natural compound. Accurate and reproducible cell cycle analysis is crucial for understanding the therapeutic potential of novel drug candidates like this compound in cancer research and development.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. p38 MAP kinase inhibition enables proliferation of adult mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Griseofulvin potentiates antitumorigenesis effects of nocodazole through induction of apoptosis and G2/M cell cycle arrest in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Mitigating Yuanhuacine Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate Yuanhuacine toxicity in animal studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Mortality | High dose of this compound. Individual animal sensitivity. | Immediately review the dosage. A dose of 1 mg/kg has been associated with mortality in mice[1]. Consider reducing the dose to 0.7 mg/kg or lower. Implement a dose-escalation study in a small cohort to determine the maximum tolerated dose (MTD). |
| Significant Weight Loss in Animals | Systemic toxicity of this compound. | Monitor animal body weight daily. Significant weight loss is a key indicator of toxicity[1]. Consider dose reduction. Ensure animals have easy access to food and water. Provide nutritional supplements if necessary. |
| Visible Signs of Distress (e.g., lethargy, ruffled fur, hunched posture) | Compound-induced toxicity. | Observe animals closely for clinical signs of distress. These can be early indicators of toxicity. If signs are observed, consider humane endpoints and consult with the institutional animal care and use committee (IACUC). A lower dose or a different formulation may be necessary. |
| Inconsistent Anti-Tumor Efficacy | Poor bioavailability. Rapid metabolism. | This compound has low oral bioavailability (1.14% in rats)[2]. Consider alternative routes of administration, such as intraperitoneal (i.p.) injection, which has shown robust in vivo anti-tumor efficacy[1]. Investigate the use of nanoparticle or liposomal formulations to improve bioavailability and tumor targeting. |
| Off-Target Effects Not Related to Anti-Tumor Activity | Non-specific activation of signaling pathways. | This compound is a known activator of Protein Kinase C (PKC)[1]. Consider co-administration with a PKC inhibitor to mitigate off-target effects. However, this may also impact anti-tumor efficacy, so careful dose-response studies are required. |
Frequently Asked Questions (FAQs)
Q1: What is the reported lethal dose of this compound in animal studies?
Q2: What are the primary signs of this compound toxicity to monitor in animals?
A2: The most commonly reported signs of toxicity are significant body weight loss and, in severe cases, mortality. Researchers should also closely monitor for general signs of distress, including lethargy, ruffled fur, hunched posture, and changes in food and water intake.
Q3: How can the toxicity of this compound be mitigated?
A3: Several strategies can be employed to mitigate this compound toxicity:
-
Dose Optimization: As toxicity is dose-dependent, careful dose selection is critical. Start with lower doses and perform a dose-escalation study.
-
Formulation Strategies: Encapsulating this compound in nanoparticles or liposomes can improve its therapeutic index by enabling controlled release and targeted delivery, potentially reducing systemic toxicity[3][4].
-
Co-administration with Inhibitors: Since Protein Kinase C (PKC) activation is a key mechanism of this compound, co-administration with a PKC inhibitor could potentially reduce off-target toxicities. However, this may also affect its anti-cancer efficacy and requires careful investigation[1].
Q4: What is the mechanism of action of this compound that might contribute to its toxicity?
A4: this compound's biological activity, including its anti-tumor effects, is linked to the activation of Protein Kinase C (PKC)[1]. PKC is a family of enzymes involved in various cellular signaling pathways, and its broad activation can lead to off-target effects and toxicity. Additionally, this compound has been shown to regulate the AMPK/mTOR signaling pathway[5][6].
Quantitative Data on this compound Toxicity
Due to the limited availability of public LD50 data, the following table summarizes the observed toxicity at different doses from published animal studies.
| Animal Model | Route of Administration | Dose | Observed Toxicity | Reference |
| Athymic Nude Mice | Intraperitoneal (i.p.) | 1 mg/kg | One animal death reported on day 2. | [1] |
| Athymic Nude Mice | Intraperitoneal (i.p.) | 0.7 mg/kg | Less weight loss observed compared to the 1 mg/kg dose. | [1] |
| H1993 Xenograft Nude Mice | Oral | 0.5 mg/kg and 1.0 mg/kg (daily) | No body weight changes and no overt toxicity were found. | [7] |
Experimental Protocols
Protocol 1: Dose-Escalation Study for Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Select the appropriate rodent model (e.g., BALB/c or athymic nude mice).
-
Group Allocation: Assign at least 3-5 animals per dose group. Include a vehicle control group.
-
Dose Selection: Based on available data, start with a low dose (e.g., 0.1 mg/kg) and escalate in subsequent groups (e.g., 0.3, 0.5, 0.7, 1.0 mg/kg).
-
Administration: Administer this compound via the desired route (e.g., i.p. injection).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity.
-
Define humane endpoints in consultation with IACUC.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or other unacceptable signs of toxicity (e.g., >20% body weight loss).
Protocol 2: Preparation of this compound-Loaded Liposomes (Conceptual)
This protocol is a conceptual guideline based on common liposome preparation methods.
-
Lipid Film Hydration:
-
Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Create a thin lipid film by evaporating the solvent under reduced pressure using a rotary evaporator.
-
Hydrate the lipid film with a buffer solution (e.g., PBS) at a temperature above the lipid phase transition temperature.
-
-
Vesicle Size Reduction:
-
Subject the resulting multilamellar vesicles to sonication (probe or bath) or extrusion through polycarbonate membranes of defined pore size to produce small unilamellar vesicles.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine particle size, polydispersity index, and zeta potential using dynamic light scattering.
-
Quantify encapsulation efficiency using a suitable analytical method (e.g., HPLC).
-
Signaling Pathways and Experimental Workflows
This compound's Impact on the AMPK/mTOR Signaling Pathway
This compound has been shown to activate AMP-activated protein kinase (AMPK) and suppress the mTOR signaling pathway, which is crucial for cell growth and proliferation[5][6].
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Encapsulation for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
Technical Support Center: Overcoming Poor Aqueous Solubility of Yuanhuacine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yuanhuacine. The focus is on addressing the challenges associated with its poor solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. What can I do?
A2: This is a common issue due to this compound's hydrophobic nature. Direct dissolution in aqueous buffers is not recommended. Consider the following troubleshooting steps:
-
Initial Stock Solution: First, prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving this compound for in vitro studies[2].
-
Working Dilution: For your experiments, dilute the stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low and does not affect your experimental system. It is crucial to perform a vehicle control experiment.
-
Sonication: To aid dissolution, you can heat the solution to 37°C and oscillate it in an ultrasonic bath for a period[3].
Q3: What formulation strategies can I use to improve the solubility and bioavailability of this compound for in vivo studies?
A3: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble drugs like this compound. The most common approaches include:
-
Co-solvent Systems: For preclinical oral administration, a mixture of ethanol, Tween 80, and water has been successfully used as a vehicle[4].
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier at a solid state.
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within the hydrophobic cavity of a cyclodextrin molecule can significantly increase its aqueous solubility.
-
Nanoparticle Formulations: Encapsulating this compound into polymeric nanoparticles can improve its solubility, protect it from degradation, and potentially enhance its delivery to target tissues.
Troubleshooting Guides
Issue 1: Preparing an Aqueous Solution for In Vitro Assays
Problem: this compound precipitates when added to cell culture media or aqueous buffers.
Root Cause: High hydrophobicity and low aqueous solubility of the this compound molecule.
Solutions:
| Solution | Protocol | Considerations |
| Organic Co-solvent Stock | 1. Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). 2. For the final working concentration, dilute the stock solution directly into the aqueous medium. Ensure vigorous mixing. | The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. |
| Heating and Sonication | 1. After diluting the stock solution into the aqueous medium, gently warm the solution to 37°C. 2. Place the solution in an ultrasonic bath for 10-15 minutes to aid dispersion. | This method can help in creating a fine suspension but may not lead to true solubilization. The stability of the solution over time should be monitored. |
Issue 2: Low Oral Bioavailability in Animal Studies
Problem: this compound shows very low systemic exposure after oral administration (reported as 1.14% absolute oral bioavailability).
Root Cause: Poor aqueous solubility limits its dissolution in the gastrointestinal tract, leading to poor absorption.
Solutions and Experimental Protocols:
This technique aims to disperse this compound in a hydrophilic carrier matrix, enhancing its dissolution rate.
Experimental Protocol (Solvent Evaporation Method):
-
Selection of Carrier: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP) K30 or polyethylene glycol (PEG) 6000.
-
Dissolution: Dissolve both this compound and the carrier in a common volatile organic solvent like methanol or a mixture of ethanol and dichloromethane.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure to form a thin film.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Pulverization: Scrape off the solid dispersion and pulverize it into a fine powder.
Key Parameters for Optimization:
| Parameter | Range to Investigate | Rationale |
| Drug:Carrier Ratio (w/w) | 1:1, 1:5, 1:10 | Increasing the carrier ratio generally improves dissolution. |
| Carrier Type | PVP K30, PEG 6000, HPMC | Different carriers have varying solubilization capacities. |
This method involves encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.
Experimental Protocol (Kneading Method):
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility.
-
Mixing: Mix this compound and the cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2).
-
Kneading: Add a small amount of a water/ethanol mixture to the powder and knead thoroughly in a mortar to form a paste.
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform powder.
Phase Solubility Study to Determine Optimal Stoichiometry:
| Step | Description |
| 1. Preparation | Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin. |
| 2. Saturation | Add an excess amount of this compound to each solution. |
| 3. Equilibration | Shake the solutions at a constant temperature for 24-48 hours to reach equilibrium. |
| 4. Analysis | Filter the solutions and analyze the concentration of dissolved this compound by HPLC. |
| 5. Plotting | Plot the concentration of this compound against the concentration of the cyclodextrin to determine the stoichiometry of the complex. |
Encapsulating this compound in polymeric nanoparticles can improve its solubility and bioavailability.
Experimental Protocol (Emulsification-Solvent Evaporation Method):
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol or poloxamer 188) and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent, leading to the formation of solid nanoparticles.
-
Collection and Washing: Collect the nanoparticles by centrifugation, and wash them with deionized water to remove the excess surfactant and unencapsulated drug.
-
Lyophilization: Lyophilize the nanoparticles with a cryoprotectant (e.g., mannitol) to obtain a dry powder for long-term storage.
Workflow for Nanoparticle Formulation
Caption: Workflow for preparing this compound-loaded nanoparticles.
Analytical Methods for Quantification
Q4: How can I quantify the concentration of this compound in my formulations?
A4: A validated High-Performance Liquid Chromatography (HPLC) method is recommended for the accurate quantification of this compound. While a specific HPLC-UV method for routine formulation analysis is not detailed in the literature, a reliable method can be developed based on published UHPLC-MS/MS methods used for pharmacokinetic studies.
Recommended HPLC Parameters (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 0.3 mL/min |
| Detection | UV detector (wavelength to be optimized, likely around 230-280 nm) |
| Column Temperature | 30-40°C |
Method Validation Workflow:
References
- 1. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Isolation, Structural Elucidation, and Anti-HIV Activity of Daphnane Diterpenoids from Daphne odora - PMC [pmc.ncbi.nlm.nih.gov]
Yuanhuacine In Vitro Research: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Yuanhuacine in vitro.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High levels of cytotoxicity in non-target cell lines. | This compound has known cytotoxic effects that are not exclusive to cancer cells. The compound can induce apoptosis and cell cycle arrest in various cell types.[1] | 1. Perform a dose-response curve to determine the optimal concentration with a therapeutic window between target and non-target cells. 2. Reduce the incubation time to minimize non-specific toxicity. 3. Use a less sensitive cell line as a negative control to better assess off-target cytotoxicity. |
| Inconsistent results in signaling pathway analysis (e.g., Western blot for p-AMPK). | 1. Cellular context: The effect of this compound on signaling pathways like AMPK/mTOR is highly dependent on the specific cell line and its metabolic state.[2][3][4] 2. Experimental variability: Inconsistent protein extraction, antibody quality, or loading amounts. | 1. Ensure consistent cell culture conditions , including cell density and passage number. 2. Use positive and negative controls for pathway activation (e.g., metformin for AMPK activation).[2][4] 3. Normalize western blot data to a stable housekeeping protein and include loading controls. |
| Unexpected pro-inflammatory cytokine expression. | This compound has been shown to induce an antitumor-associated cytokine signature in immune cells, which can be an intended on-target effect in cancer immunotherapy research but an off-target effect in other contexts.[5][6] This is often mediated through the activation of Protein Kinase C (PKC).[5][6][7] | 1. Co-treat with a PKC inhibitor (e.g., Ro 31-8220) to determine if the cytokine expression is PKC-dependent.[6] 2. Measure a panel of cytokines to understand the full immunomodulatory profile of this compound in your specific cell model. |
| Difficulty replicating reported IC50 values. | IC50 values for this compound can vary significantly between different cell lines. For example, it shows high potency in the nanomolar range in some triple-negative breast cancer (TNBC) cell lines, while other cancer cell lines require micromolar concentrations.[1][8] | 1. Verify the molecular subtype of your cell line, as this compound has shown selectivity for the basal-like 2 (BL2) subtype of TNBC.[5][6] 2. Review the specific proliferation assay protocol used in the literature , as variations in methodology can impact results.[3][4] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the in vitro off-target effects of this compound.
1. What are the known primary molecular targets of this compound?
This compound has a multi-targeted mechanism of action. The most well-characterized targets include:
-
Protein Kinase C (PKC): this compound is a potent activator of PKC, which mediates many of its anticancer and immunomodulatory effects.[5][6][7]
-
AMP-activated protein kinase (AMPK): It can activate the AMPK signaling pathway, leading to the suppression of the mTORC2 pathway.[2][3][4]
-
Topoisomerase 1: Some studies suggest it may act as a topoisomerase 1 inhibitor, although this activity may be weaker than its other effects.[9][10]
2. What are the potential off-target signaling pathways affected by this compound?
Beyond its primary targets, this compound can modulate several other signaling pathways, which could be considered off-target effects depending on the research context:
-
JAK1/STAT3 Pathway: this compound has been shown to inhibit the activation of JAK1 and STAT3, leading to reduced IL-6 production in macrophages.
-
p38 MAPK Pathway: It can activate p38 MAPK, leading to the upregulation of p21 and cell cycle arrest.[9]
-
Actin Cytoskeleton Organization: this compound can suppress the organization of the actin cytoskeleton, which is linked to its anti-invasive and anti-migratory properties.[2][3][4]
3. What is the expected cytotoxic concentration range for this compound in vitro?
The cytotoxic concentration of this compound varies widely depending on the cell line:
| Cell Line Type | Example Cell Line | Reported IC50 |
| Basal-Like 2 TNBC | HCC1806 | 1.6 nM[8] |
| Non-Small Cell Lung Cancer | H1993 | Potent growth inhibitory activity (specific IC50 not always stated)[2][3][4] |
| Bladder Cancer | T24T | 1.8 µM[1] |
| Colon Cancer | HCT116 | 14.3 µM[1] |
| Mesenchymal TNBC | MDA-MB-231 | > 3 µM[8] |
4. Are there known resistance mechanisms to this compound in vitro?
The literature reviewed does not extensively detail acquired resistance mechanisms. However, cell lines that do not belong to the sensitive subtypes, such as non-BL2 TNBC, show intrinsic resistance to this compound's cytotoxic effects.[8] The expression levels and isoform composition of PKC could be a determining factor in cellular sensitivity.
Experimental Protocols
Cell Proliferation Assay (SRB Assay)
This protocol is adapted from methodologies used in studies on this compound's anti-proliferative effects.[3][4]
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 48-72 hours).
-
Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Air dry the plates until no moisture is visible.
-
Dissolve the bound dye in 10 mM Tris base solution (pH 10.5).
-
Measure the absorbance at 510 nm using a microplate reader.
Visualizations
Caption: Key signaling pathways modulated by this compound in vitro.
Caption: Experimental workflow for investigating this compound's off-target effects.
References
- 1. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 5. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview [mdpi.com]
Technical Support Center: Optimizing Yuanhuacine Dosage for Maximum Anti-Tumor Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Yuanhuacine dosage in anti-tumor experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for in vitro studies with this compound?
A1: The effective concentration of this compound is highly cell-line dependent. For initial experiments, a dose-response study is recommended. Based on published data, concentrations can range from low nanomolar (nM) to low micromolar (µM). For instance, in Basal-Like 2 (BL2) subtype triple-negative breast cancer (TNBC) cell lines like HCC1806, the IC50 (half-maximal inhibitory concentration) has been reported to be as low as 1.6 nM.[1] In contrast, for some non-small cell lung cancer (NSCLC) cell lines, the IC50 values can be in the micromolar range.
Q2: What is a recommended starting dose for in vivo animal studies?
A2: For in vivo studies, the dosage and administration route depend on the tumor model. For subcutaneous xenografts in mice, here are some reported starting points:
-
Intraperitoneal (i.p.) injection: In a TNBC xenograft model using HCC1806 cells, a dosing regimen of 1 mg/kg followed by a reduced dose of 0.7 mg/kg has been used.[2] It is important to note that toxicity, including weight loss and mortality, has been observed at 1 mg/kg.[1]
-
Oral administration: In an NSCLC xenograft model with H1993 cells, daily oral administration of 0.5 mg/kg to 1.0 mg/kg for 21 days has shown significant tumor growth inhibition with no overt toxicity reported at these doses.[3]
Q3: How should I prepare this compound for in vivo administration?
A3: this compound has low aqueous solubility. For intraperitoneal injections, a common vehicle is a solution of less than 12% ethanol in phosphate-buffered saline (PBS).[2] For oral administration, a vehicle consisting of ethanol, Tween 80, and water (in a 1:1:98 ratio) has been successfully used.[3] It is crucial to ensure complete dissolution and to prepare fresh solutions for each administration to avoid precipitation.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has a multi-faceted mechanism of action. Key signaling pathways and molecular targets include:
-
Protein Kinase C (PKC) activation: this compound is a potent PKC agonist, which is central to its cytotoxic effects in certain cancer subtypes like BL2 TNBC.[4]
-
Inhibition of Topoisomerase I: It can also inhibit DNA topoisomerase I, contributing to its DNA-damaging effects.
-
Modulation of Akt/mTOR pathway: this compound can suppress the Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation.[5][6]
-
Activation of AMPK pathway: In some cancer cells, this compound activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, leading to anti-proliferative effects.[3][5][6]
-
p38 MAPK activation: It can activate the p38 MAP kinase pathway, which is involved in stress responses and can lead to cell cycle arrest.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no cytotoxicity observed | Cell line may be resistant to this compound's mechanism of action. | - Screen a panel of cell lines to identify sensitive ones. BL2 subtype TNBC cells are known to be particularly sensitive. - Increase the concentration range in your dose-response experiment. - Verify the activity of your this compound stock by testing it on a known sensitive cell line (e.g., HCC1806). |
| Precipitation in culture media | Poor solubility of this compound. | - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) to prevent solvent-induced toxicity and precipitation. - Prepare fresh dilutions from a concentrated stock solution for each experiment. |
| Inconsistent results between experiments | - Degradation of this compound stock solution. - Variability in cell seeding density. | - Store this compound stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Ensure consistent cell seeding and confluency at the time of treatment. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Significant animal toxicity (weight loss, mortality) | The administered dose is too high for the chosen animal strain or tumor model. | - Reduce the dosage. A dose of 0.7 mg/kg i.p. was better tolerated than 1 mg/kg in one study.[2] - Consider a different administration route. Oral administration may have a different toxicity profile than intraperitoneal injection.[3][7] - Monitor animals closely for signs of toxicity and establish clear endpoint criteria. |
| Limited anti-tumor efficacy | - Suboptimal dosage or administration schedule. - Poor bioavailability with the chosen route. - Tumor model is resistant. | - Increase the dose, if tolerated, or the frequency of administration. - Evaluate both oral and intraperitoneal routes to determine the most effective for your model. - Confirm the sensitivity of the cancer cell line to this compound in vitro before proceeding with in vivo studies. |
| Inconsistent tumor growth inhibition | - Variability in drug formulation and administration. - Differences in tumor engraftment and growth rates. | - Ensure the this compound formulation is homogenous and administered consistently. - Randomize animals into treatment groups based on tumor size before starting treatment. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| HCC1806 | Triple-Negative Breast Cancer (BL2 subtype) | 1.6 nM | [1] |
| HCC70 | Triple-Negative Breast Cancer (BL2 subtype) | 9.4 nM | |
| H1993 | Non-Small Cell Lung Cancer | 0.009 µM | |
| A549 | Non-Small Cell Lung Cancer | 0.03 µM | |
| HCT116 | Colon Cancer | 14.28 µM |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Administration Route | Dosage Regimen | Tumor Growth Inhibition | Reference |
| H1993 (NSCLC) | Oral | 0.5 mg/kg/day for 21 days | 33.4% | [3] |
| H1993 (NSCLC) | Oral | 1.0 mg/kg/day for 21 days | 38.8% | [3] |
| HCC1806 (TNBC) | Intraperitoneal | 1 mg/kg (day 0), 0.7 mg/kg (day 4) | Significant inhibition | [2] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assessment using Sulforhodamine B (SRB) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Preparation of this compound for In Vivo Administration
For Intraperitoneal (i.p.) Injection:
-
Prepare a stock solution of this compound in 100% ethanol.
-
For a final dosing solution of 1 mg/mL, dilute the stock solution in sterile PBS to achieve a final ethanol concentration of less than 12%.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Prepare the dosing solution fresh on the day of administration.
-
Administer the appropriate volume to the animal based on its body weight (e.g., for a 1 mg/kg dose in a 20g mouse, inject 20 µL of a 1 mg/mL solution).
For Oral Gavage:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO or ethanol.
-
Prepare the vehicle solution consisting of ethanol, Tween 80, and sterile water in a 1:1:98 ratio.
-
Dilute the this compound stock solution in the vehicle to the desired final concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 20g mouse administered in a 200 µL volume).
-
Ensure the solution is homogenous by vortexing or brief sonication.
-
Prepare fresh on the day of administration.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound's anti-tumor effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 7. Oral versus intraperitoneal administration of irinotecan in the treatment of human neuroblastoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with Yuanhuacine instability in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the instability of Yuanhuacine during long-term storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
A1: For long-term stability, this compound stock solutions should be stored at -80°C. Under these conditions, the solution is stable for up to 6 months. For short-term storage, -20°C is acceptable for up to 1 month. It is crucial to protect the compound from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: What solvents are suitable for dissolving and storing this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. For stock solutions, ensure the DMSO is of high purity and anhydrous to minimize degradation.
Q3: Is this compound sensitive to light?
A3: Yes, this compound should be protected from light during storage and handling.[1] Exposure to light, particularly UV, can lead to photodegradation, which may alter its chemical structure and reduce its biological activity.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, daphnane diterpenoids with orthoester groups are known to be susceptible to hydrolysis, particularly under acidic or basic conditions. The orthoester moiety is crucial for its biological activity, and its hydrolysis would likely lead to inactivation. Other potential degradation pathways include oxidation and photolysis.
Q5: How does degradation affect the biological activity of this compound?
A5: The biological activity of daphnane diterpenoids is often linked to their specific chemical structure, including the orthoester group.[2][3] Degradation that alters this structure is likely to result in a partial or complete loss of its anti-tumor and other biological activities.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or reduced potency in cell-based assays. | Degradation of this compound stock solution. | - Prepare fresh stock solutions from solid material. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Store aliquots at -80°C and protect from light. - Verify the concentration and purity of the stock solution using a stability-indicating analytical method (see Experimental Protocols). |
| Instability in aqueous cell culture media. | - Minimize the time this compound is in aqueous media before and during the experiment. - Prepare fresh dilutions in media for each experiment. - Consider the pH of your culture media, as extreme pH can accelerate hydrolysis. | |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Presence of degradation products. | - Use a validated stability-indicating method to resolve this compound from its degradants. - Perform forced degradation studies to identify potential degradation products and their retention times (see Experimental Protocols). - Compare the chromatogram of a fresh sample with the stored sample. |
| High variability between experimental replicates. | Inconsistent handling of this compound solutions. | - Ensure consistent timing and temperature for all steps involving this compound. - Protect solutions from light at all times. - Use calibrated pipettes for accurate dilutions. |
| Unexpected cytotoxicity or off-target effects. | Formation of cytotoxic degradation products. | - Characterize any major degradation products to assess their biological activity. - Use freshly prepared solutions to minimize the concentration of degradants. |
Quantitative Data on Storage Stability
The following table summarizes the recommended storage conditions for this compound stock solutions based on available data.
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Protect from light. Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Protect from light.[1] |
| 4°C (Refrigerated) | Not recommended for long-term storage. | Use immediately for short-term handling during experiments. |
| Room Temperature | Not recommended for storage. | Minimize exposure during experimental procedures. |
Experimental Protocols
Protocol 1: Stability-Indicating UPLC-MS Method for this compound
This protocol describes a general method for assessing the stability of this compound, adapted from analytical techniques used for related daphnane diterpenoids.[4][5][6]
Objective: To separate and quantify this compound in the presence of its potential degradation products.
Materials:
-
This compound sample
-
UPLC system with a photodiode array (PDA) detector and coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap MS)
-
C18 reversed-phase column (e.g., 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
DMSO (anhydrous, high purity)
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL). Dilute with the mobile phase to a final concentration within the linear range of the instrument (e.g., 1-10 µg/mL).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
-
Detection:
-
PDA Detector: Monitor at a wavelength appropriate for this compound (e.g., 230 nm and 280 nm).
-
Mass Spectrometry: Use positive ion mode electrospray ionization (ESI+). Acquire full scan data and MS/MS fragmentation data for this compound and any observed degradation products. The fragmentation pattern of related daphnane diterpenoids can be used as a reference.[5]
-
-
Data Analysis:
-
Assess the purity of the this compound peak.
-
Integrate the peak area of this compound to quantify its concentration over time in stability studies.
-
Analyze the MS and MS/MS data to tentatively identify any degradation products based on their mass-to-charge ratio and fragmentation patterns.
-
Protocol 2: Forced Degradation Studies
Objective: To generate potential degradation products of this compound and assess the specificity of the stability-indicating analytical method.
Methodology:
-
Prepare this compound Solutions: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 100 µg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solution in a quartz cuvette to a photostability chamber (e.g., with UV and visible light) for a defined period.
-
Thermal Degradation: Incubate the solid compound at a high temperature (e.g., 80°C) for 24 hours.
-
-
Sample Analysis: At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to the appropriate concentration for analysis by the stability-indicating UPLC-MS method described in Protocol 1.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage of degradation.
-
Characterize the major degradation products using MS and MS/MS data.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of this compound and relative daphne diterpene esters from Daphne genkwa and structure-activity relationship of potent inhibitory activity against DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Qualitative Analysis of Daphnane Diterpenoids in Various Parts of Daphne pontica L. by UHPLC-Q-Exactive-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Daphnane Diterpenoids from Flower Buds and Blooming Flowers of Daphne odora Using UHPLC-Q-Exactive-Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
potential for drug resistance to Yuanhuacine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yuanhuacine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound's primary mechanism of action is the activation of Protein Kinase C (PKC).[1][2][3][4] It is a potent and highly selective inhibitor of the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC).[1][2][3][4] While other mechanisms like topoisomerase 1 inhibition and regulation of the AMPK/mTOR signaling pathway have been suggested, PKC activation is considered the main driver of its cytotoxic effects in sensitive cancer cells.[5][6][7]
Q2: Are there known mechanisms of resistance to this compound?
A2: Currently, there is limited direct evidence or published research specifically detailing acquired resistance mechanisms to this compound. However, based on general principles of drug resistance in cancer, potential mechanisms could include:
-
Alterations in the PKC signaling pathway, such as mutations in PKC isoforms that prevent this compound binding or activation.
-
Activation of alternative survival pathways that bypass the effects of PKC activation.[8]
-
Increased drug efflux through the action of ATP-binding cassette (ABC) transporters.
-
Epigenetic modifications that alter the expression of genes involved in this compound's mechanism of action.[9]
Q3: Why am I observing high variability in the IC50 values of this compound in my experiments?
A3: High variability in IC50 values can stem from several factors:
-
Cell Line Specificity: this compound has shown high selectivity for the BL2 subtype of TNBC.[1][3] Ensure you are using a sensitive cell line (e.g., HCC1806). Mesenchymal-subtype cell lines like MDA-MB-231 are significantly less sensitive.[10]
-
Assay Conditions: Differences in cell seeding density, incubation time, and the specific viability assay used can all contribute to variability.
-
Compound Stability: Ensure proper storage and handling of this compound to maintain its potency.
Q4: I am not observing the expected downstream effects of PKC activation after this compound treatment. What could be the issue?
A4: If you are not seeing expected downstream effects, consider the following:
-
PKC Isoform Expression: The specific PKC isoforms expressed in your cell line might not be the primary targets of this compound.
-
Treatment Duration and Concentration: You may need to optimize the concentration of this compound and the treatment duration to observe significant downstream signaling changes.
-
Antibody Specificity: If you are using Western blotting, verify the specificity of your primary antibodies for the phosphorylated forms of downstream PKC targets.
Troubleshooting Guides
Issue 1: Inconsistent Anti-cancer Activity of this compound
| Potential Cause | Troubleshooting Step |
| Incorrect Cell Line Subtype | Confirm the subtype of your cancer cell line. This compound is most potent against the BL2 subtype of TNBC.[1][4] |
| Compound Degradation | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. |
| Suboptimal Assay Conditions | Optimize cell seeding density and treatment duration. We recommend a 48-hour treatment period for cell viability assays.[10] |
Issue 2: Difficulty in Confirming PKC Activation
| Potential Cause | Troubleshooting Step |
| Insufficient Treatment Time | Perform a time-course experiment to determine the optimal time point for observing PKC activation and downstream signaling events. |
| Low PKC Expression | Verify the expression levels of PKC isoforms in your cell line using Western blot or qPCR. |
| Use of Pan-PKC Inhibitor | As a control, pre-treat cells with a pan-PKC inhibitor like Ro-31-8220 to confirm that the effects of this compound are PKC-dependent.[4] |
Data Presentation
Table 1: In Vitro Efficacy of this compound Against Different TNBC Subtypes
| Cell Line | TNBC Subtype | IC50 (nM) |
| HCC1806 | Basal-Like 2 (BL2) | 1.6[10] |
| HCC70 | Basal-Like 2 (BL2) | N/A |
| MDA-MB-231 | Mesenchymal-Subtype | > 3000[10] |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 48 hours.
-
Assay: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader and normalize the data to vehicle-treated controls to determine the IC50 values.
Visualizations
Caption: this compound activates PKC, leading to downstream signaling and growth inhibition in BL2 TNBC.
Caption: Workflow for determining the IC50 of this compound in cancer cell lines.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New discovery of drug resistance mechanism in tumor cells - CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 9. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Yuanhuacine Treatment & Assay Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yuanhuacine. The information is designed to help identify and mitigate potential assay interference, ensuring accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa.[1][2] Its primary anti-cancer mechanism of action involves the regulation of key signaling pathways. Notably, it activates the AMP-activated protein kinase (AMPK) signaling pathway while suppressing the mTORC2-mediated downstream signaling pathway in non-small cell lung cancer (NSCLC) cells.[1][2] this compound has also been shown to be a potent activator of Protein Kinase C (PKC), which contributes to its selective cytotoxicity against certain cancer subtypes.[3][4][5] Some studies also suggest it may function as a topoisomerase 1 inhibitor, though this action may be weaker than its other effects.[6][7]
Q2: Are there any known direct interferences of this compound with common assay readouts?
Currently, there is no specific literature detailing the intrinsic fluorescent or redox properties of this compound that would lead to direct assay interference. However, as a natural product, it belongs to a class of compounds that can sometimes act as Pan-Assay Interference Compounds (PAINS). Researchers should be aware of the potential for interference and perform appropriate controls.
Q3: How can I be sure that the effects I'm seeing are due to the biological activity of this compound and not assay interference?
It is crucial to run parallel control experiments. This includes "compound-only" controls (this compound in assay medium without cells) to check for direct effects on assay reagents or readouts. Additionally, using orthogonal assays that measure the same biological endpoint via different detection methods can help validate your findings.
Q4: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?
PAINS are compounds that show activity in numerous assays through non-specific mechanisms, such as chemical reactivity, aggregation, or interference with the assay signal itself, rather than specific interaction with a biological target. While this compound has not been officially classified as a PAIN, many natural products contain substructures that are flagged as potential PAINS. Therefore, it is prudent to be cautious and perform the necessary control experiments to rule out non-specific activity.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, XTT).
| Potential Cause | Troubleshooting Step |
| Direct reduction of tetrazolium salts by this compound. | Run a control with this compound in cell-free media to see if it directly reduces the tetrazolium salt. If it does, consider using a non-tetrazolium-based assay like the Sulforhodamine B (SRB) assay. |
| Interference with formazan crystal solubilization. | After the incubation with the tetrazolium salt, visually inspect the wells under a microscope to ensure complete solubilization of the formazan crystals. If issues persist, try a different solubilizing agent or extend the solubilization time. |
| This compound is colored and absorbs at the readout wavelength. | Measure the absorbance of this compound in the assay medium at the appropriate wavelength. Subtract this background absorbance from your experimental values. |
Issue 2: High background or unexpected results in fluorescence-based assays.
| Potential Cause | Troubleshooting Step |
| Autofluorescence of this compound. | Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your fluorophore. If it is fluorescent, you may need to use a different fluorescent dye with a shifted spectrum or a non-fluorescence-based detection method. |
| Quenching of the fluorescent signal. | If you observe a decrease in signal that is not dose-dependent or does not correlate with other viability assays, this compound may be quenching the fluorescent signal. Consider using a brighter, more photostable dye or a different assay format. |
| Light scattering by precipitated compound. | Visually inspect the wells for any precipitation of this compound at the concentrations used. If precipitation is observed, you may need to adjust the solvent or lower the compound concentration. |
Issue 3: Variable results in luciferase reporter assays.
| Potential Cause | Troubleshooting Step |
| Direct inhibition of luciferase. | Perform a cell-free luciferase assay with recombinant luciferase and your experimental concentrations of this compound to check for direct inhibition of the enzyme. |
| Compound-induced stabilization of luciferase. | Some compounds can paradoxically increase the luciferase signal by stabilizing the enzyme. If you observe an unexpected increase in signal, consider this possibility and validate your findings with an orthogonal assay (e.g., qPCR for the reporter gene mRNA). |
| Colored compound interference. | If this compound is colored, it may absorb the light emitted by the luciferase reaction. This is more of a concern with blue or red compounds. Running a control with this compound added just before the luciferase reading can help assess this. |
Quantitative Data Summary
The following table summarizes the reported anti-proliferative and cytotoxic activities of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Reference |
| H1993 | Non-Small Cell Lung Cancer | SRB | Growth inhibition observed at 10-100 nM | [1] |
| HN6, CAL33, SCC7 | Head and Neck Cancer | Cytotoxicity Assay | IC50: 1.43, 6.62, and 6.46 µM, respectively | |
| HCT116 | Colorectal Cancer | Not Specified | 2-16 µM induced G2/M arrest | [6] |
| BL2 TNBC Cell Lines | Triple-Negative Breast Cancer | SRB | Potent and selective inhibition | [3] |
Experimental Protocols
Sulforhodamine B (SRB) Cell Proliferation Assay
This assay is a reliable method for assessing cell density based on the measurement of cellular protein content and is less prone to interference from colored or reducing compounds.
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 72 hours).[8]
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Stain the cells by adding 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[8]
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Dissolve the bound SRB dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
Wound Healing/Scratch Assay for Cell Migration
-
Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[8]
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Visualizations
Caption: this compound's mechanism of action on key signaling pathways.
Caption: General workflow for troubleshooting assay interference.
Caption: Decision tree for selecting an appropriate assay.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Yuanhuacine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with Yuanhuacine, focusing on strategies to enhance its bioavailability.
Troubleshooting Guide
This guide is designed in a question-and-answer format to provide direct solutions to specific experimental issues.
| Issue/Question | Potential Causes | Troubleshooting Steps & Solutions |
| 1. Extremely low and variable oral bioavailability of this compound observed in pharmacokinetic studies. | - Poor Aqueous Solubility: this compound is a lipophilic molecule with low water solubility, limiting its dissolution in the gastrointestinal (GI) tract. - Low Intestinal Permeability: The molecule may have poor absorption across the intestinal epithelium. - P-glycoprotein (P-gp) Efflux: this compound might be a substrate for efflux transporters like P-gp, which actively pump the compound out of intestinal cells back into the GI lumen. - First-Pass Metabolism: Significant metabolism in the liver and/or intestinal wall before reaching systemic circulation. | - Improve Solubility: Formulate this compound using techniques such as solid dispersions with polymers (e.g., PEG 4000, Poloxamer 188), or encapsulation in lipid-based systems like nanoemulsions or solid lipid nanoparticles.[1][2] - Enhance Permeability: Co-administer with permeation enhancers or formulate in systems that can protect the drug and facilitate transport across the intestinal mucosa. - Inhibit P-gp Efflux: Co-administer with a known P-gp inhibitor (e.g., verapamil, piperine) in preclinical models to assess the contribution of efflux. - Bypass First-Pass Metabolism: Consider alternative routes of administration such as pulmonary or intraperitoneal injection.[3][4] Pulmonary delivery using microspheres has been shown to significantly improve the half-life of this compound.[4] |
| 2. High inter-individual variability in plasma concentrations of this compound. | - Inconsistent Formulation: Poorly optimized or unstable formulations can lead to variable drug release and absorption. - Physiological Variability: Differences in gastric emptying times, intestinal motility, and metabolic enzyme expression among animals. - Food Effects: The presence or absence of food in the GI tract can significantly alter drug absorption. | - Optimize Formulation: Ensure the formulation is robust, with a narrow particle size distribution and consistent drug loading. - Standardize Experimental Conditions: Fast animals overnight before oral administration to minimize food-related variability. Ensure consistent timing of dosing and sampling. - Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. |
| 3. Significant toxicity, such as weight loss or animal death, observed at presumed therapeutic doses. | - High Peak Plasma Concentration (Cmax): Rapid absorption of a high dose can lead to toxic peak concentrations. - Non-specific Distribution: this compound may distribute to and exert toxicity in non-target tissues.[3][4] - Narrow Therapeutic Window: The effective concentration may be close to the toxic concentration. | - Use Controlled-Release Formulations: Employ formulations like PLGA microspheres or nanoparticles to provide sustained release, avoiding high Cmax values while maintaining therapeutic concentrations.[4] - Implement Targeted Delivery: Develop targeted nanoparticles (e.g., by conjugating ligands for receptors overexpressed on tumor cells) to increase drug accumulation at the target site and reduce off-target toxicity.[5] - Perform Dose-Ranging Studies: Conduct thorough dose-finding studies to identify the maximum tolerated dose (MTD) and an optimal therapeutic dose with an acceptable safety profile. |
| 4. Inconsistent anti-tumor efficacy in in vivo models despite promising in vitro data. | - Sub-therapeutic Concentrations at the Tumor Site: Poor bioavailability and rapid clearance can prevent the drug from reaching effective concentrations in the tumor tissue. - Metabolic Inactivation: this compound may be rapidly metabolized into inactive forms.[6][7] - Tumor Microenvironment Barriers: Poor penetration of the drug into the tumor tissue. | - Enhance Bioavailability: Apply the formulation strategies mentioned in Issue 1 to increase systemic exposure. - Characterize Tumor Penetration: Use techniques like mass spectrometry imaging or analysis of drug concentration in tumor homogenates to determine if therapeutic levels are being achieved. - Evaluate Alternative Delivery Routes: Intraperitoneal or intravenous administration can ensure higher systemic availability compared to oral dosing.[3][8] Inhaled administration has been explored for lung-targeted delivery.[4][9] |
Frequently Asked Questions (FAQs)
Q1: What is the absolute oral bioavailability of this compound?
A1: The absolute oral bioavailability of this compound in rats has been reported to be very low, at approximately 1.14%.[7] This is attributed to its poor intestinal absorption.[4]
Q2: What are the primary metabolic pathways for this compound?
A2: In rabbits, the main metabolic pathway is Phase I metabolism, involving the cleavage of the ortho-ester group and the aromatic ester bond.[6] In rats, metabolism involves both oxidation and glucuronidation (Phase II).[7]
Q3: What are the known molecular targets and signaling pathways of this compound?
A3: this compound has demonstrated anti-tumor activity through several mechanisms:
-
Activation of Protein Kinase C (PKC): This is a key mechanism for its selective cytotoxicity against certain cancer cell types, such as basal-like 2 (BL2) triple-negative breast cancer.[8][10][11]
-
Regulation of AMPK/mTOR Pathway: It can inhibit the mTOR signaling pathway by activating AMPK, which affects cell proliferation and migration.[12]
-
Induction of NF-κB: It can induce the NF-κB dependent expression of anti-tumor cytokines.[3][13]
-
DNA Topoisomerase I Inhibition: Some studies have identified it as a DNA topoisomerase I inhibitor.[6][8]
-
Induction of G2/M Cell Cycle Arrest: It can cause cell cycle arrest at the G2/M phase.[14][15]
Q4: Are there any strategies to reduce the toxicity of this compound in vivo?
A4: Yes. Encapsulating this compound in nanocarriers like PLGA-based microspheres or nanoparticles can help.[4] These formulations can provide controlled release, which avoids high initial peak plasma concentrations that are often associated with toxicity. Furthermore, developing targeted delivery systems can increase the drug concentration at the tumor site while minimizing exposure to healthy tissues.[5]
Q5: Which formulation strategies have shown promise for this compound?
A5: Pulmonary delivery using small-sized microspheres (e.g., made from PLGA) has been shown to significantly improve the pharmacokinetic profile of this compound, increasing its half-life from 5.3 hours (intravenous) to 63.9 hours in rats.[4] While not yet reported specifically for this compound, other general strategies for poorly soluble drugs, such as lipid-based nanoparticles and solid dispersions, are highly relevant and promising.[1][2][16]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Route of Administration | Species | Dose | Cmax (ng/mL) | Tmax (h) | T½ (h) | Absolute Bioavailability (%) | Reference |
| T½ | Intravenous | Rabbit | - | - | - | 11.1 | - | [6] |
| T½ | Intravenous | Rat | - | - | - | 5.3 | - | [4] |
| T½ | Pulmonary (Inhaled Powder) | Rat | - | - | - | 63.9 | - | [4] |
| Cmax, Tmax, Bioavailability | Oral | Rat | - | 28.21 ± 2.79 | 2.0 | 9.64 ± 1.53 | 1.14 | [7] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Administration Route | Species | Dose | Efficacy | Reference |
| HCC1806 (TNBC) Xenograft | Intraperitoneal (i.p.) | Athymic Nude Mice | 1 mg/kg | Reduced tumor growth more efficiently than paclitaxel. | [3][8] |
| A549 (Lung) Xenograft | Oral | Mice | 0.5 mg/kg | Significant anti-tumor effect. | [4] |
| H1993 (NSCLC) Xenograft | Oral | Nude Mice | 0.5 or 1.0 mg/kg (daily for 21 days) | Inhibited tumor growth. | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes a modified oil-in-water (o/w) single emulsion-solvent evaporation method for preparing this compound-loaded Poly(lactic-co-glycolic acid) nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl alcohol (PVA) or Poloxamer 188 (surfactant)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Rotary evaporator
-
Ultracentrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent (e.g., 5 mg this compound and 100 mg PLGA in 2 mL DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 2% w/v PVA in 10 mL deionized water).
-
Emulsification: Add the organic phase dropwise to the aqueous phase while stirring vigorously. Sonicate the mixture on an ice bath using a probe sonicator for 2-5 minutes to form a fine oil-in-water emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water and stir at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to accelerate this step.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this step 2-3 times to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder for long-term storage.
-
Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
Visualizations
Signaling Pathways of this compound
Caption: Key signaling pathways modulated by this compound in cancer cells.
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for enhancing this compound's in vivo bioavailability.
References
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Chinese Medicine Delivery by A New Family of Biodegradable Pseudo-Protein Nanoparticles for Treating Triple-Negative Breast Cancer: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, tissue distribution, and metabolism of novel DNA topoisomerase I inhibitor this compound in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cancers | Free Full-Text | this compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential [mdpi.com]
- 12. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. glpbio.com [glpbio.com]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
Validating the PKC-Dependent Activity of Yuanhuacine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Yuanhuacine's performance with other Protein Kinase C (PKC) activators and details the experimental validation of its PKC-dependent activity using inhibitors.
This compound, a daphnane diterpenoid, has been identified as a potent activator of Protein Kinase C (PKC), exhibiting promising anti-tumor activity, particularly in the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC).[1][2][3] Its mechanism of action is critically dependent on PKC activation, making it a subject of significant interest for targeted cancer therapy.[2][3][4] This guide outlines the experimental validation of this PKC dependency, compares this compound with other well-known PKC activators, and provides detailed protocols for researchers to conduct similar validation studies.
Comparative Analysis of PKC Activators
To understand the unique profile of this compound, it is essential to compare its activity with other established PKC activators. The following table summarizes the cytotoxic activity of this compound and other PKC modulators in different breast cancer cell lines.
| Compound | Cell Line | Subtype | IC50 / Effect | Citation |
| This compound | HCC1806 | Basal-like 2 (BL2) TNBC | Matches THP-1 differentiation EC50 | [1] |
| HCC70 | Basal-like 2 (BL2) TNBC | Potent inhibitor | [4] | |
| Phorbol 12-myristate 13-acetate (PMA) | HCC1806 | Basal-like 2 (BL2) TNBC | Similar selectivity to this compound | [4] |
| Prostratin | MDA-MB-231 | Triple-Negative Breast Cancer | IC50 of 35 µM (basal conditions), 7 µM (high stimulating conditions) | [5][6] |
| BT-20 | Triple-Negative Breast Cancer | Cytotoxic | [5][6] | |
| MCF-7 | ER/PR positive | Cytotoxic | [5][6] | |
| AU-565 | Her2 positive | Cytotoxic | [5][6] | |
| Bryostatin 1 | TNBC cell lines | Triple-Negative Breast Cancer | No evidence of cytotoxicity up to 1 µM | [4] |
Validating PKC-Dependency with Inhibitors: The Role of Ro-31-8220
A key method to validate that the biological activity of a compound is dependent on a specific enzyme is to observe the reversal of its effect in the presence of a selective inhibitor of that enzyme. In the case of this compound, the pan-PKC inhibitor Ro-31-8220 has been effectively used to demonstrate its PKC-dependent cytotoxicity.
Quantitative Data: Attenuation of this compound's Cytotoxicity
Studies have shown that pre-treatment of TNBC cells with Ro-31-8220 significantly attenuates the cytotoxic effects of this compound.[4] This provides direct evidence that this compound's anti-tumor activity is mediated through the activation of PKC.
| Cell Line | Treatment | Effect on Cell Viability | Citation |
| HCC1806 | This compound | 80% growth inhibition | [4] |
| This compound + 500 nM Ro-31-8220 | Attenuated cytotoxic effects | [4] | |
| HCC70 | This compound | 80% growth inhibition | [4] |
| This compound + 500 nM Ro-31-8220 | Attenuated cytotoxic effects | [4] |
Experimental Protocols
Validating PKC-Dependent Cytotoxicity of this compound
This protocol describes the methodology to validate the PKC-dependent activity of this compound by assessing its cytotoxicity in the presence and absence of the PKC inhibitor, Ro-31-8220.
Materials:
-
This compound
-
Ro-31-8220 (PKC inhibitor)
-
Triple-Negative Breast Cancer (TNBC) cell lines (e.g., HCC1806, HCC70)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, MTS, or CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the TNBC cells in a 96-well plate at a density of 4 x 10³ cells per well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
Inhibitor Pre-treatment: The following day, treat the cells with 500 nM Ro-31-8220 for 4 hours. Include a vehicle control group (e.g., DMSO).
-
This compound Treatment: After the pre-incubation period, add varying concentrations of this compound to the wells, both with and without the PKC inhibitor. Also, include control wells with only the inhibitor and vehicle.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay: After the incubation period, assess cell viability using a preferred method (e.g., CCK-8 assay). Add 10 µL of the CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group and plot dose-response curves to determine the IC50 values of this compound in the presence and absence of Ro-31-8220. A significant increase in the IC50 value in the presence of the inhibitor confirms PKC-dependent activity.
Visualizing the Signaling Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway and the experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential anticancer effect of prostratin through SIK3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential anticancer effect of prostratin through SIK3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Yuanhuacine and Paclitaxel in Triple-Negative Breast Cancer Models
For Immediate Release
This guide provides a detailed comparison of the pre-clinical efficacy of Yuanhuacine and the standard-of-care chemotherapy, paclitaxel, in triple-negative breast cancer (TNBC) models. The data presented is intended for researchers, scientists, and drug development professionals interested in emerging targeted therapies for difficult-to-treat cancers.
Executive Summary
This compound, a daphnane diterpenoid, has demonstrated potent antitumor activity comparable to paclitaxel in a xenograft model of the basal-like 2 (BL2) subtype of TNBC.[1] While both agents effectively inhibit tumor growth, they operate through distinct signaling pathways, offering potential avenues for novel therapeutic strategies. This compound's mechanism involves the activation of Protein Kinase C (PKC), a novel target for this TNBC subtype, while paclitaxel acts by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2]
Quantitative Efficacy in a TNBC Xenograft Model
In a study utilizing an HCC1806 TNBC xenograft model in athymic nude mice, this compound exhibited potent in vivo antitumor efficacy.[1] The growth of HCC1806 flank xenograft tumors was significantly inhibited by both this compound and paclitaxel treatment compared to the vehicle control.[1] At the end of the 12-day trial, there was no significant difference in the final tumor weight between the group treated with this compound and the group treated with paclitaxel, indicating comparable efficacy in this model.[1]
| Treatment Group | Dosage and Schedule | Mean Final Tumor Weight (mg) | Statistical Significance vs. Vehicle |
| Vehicle | - | ~150 | - |
| This compound | 1 mg/kg (day 0) & 0.7 mg/kg (day 4), i.p. | ~50 | p < 0.05 |
| Paclitaxel | 20 mg/kg (days 0 & 4), i.p. | ~60 | p < 0.05 |
Table 1: In vivo antitumor efficacy of this compound and paclitaxel in the HCC1806 TNBC xenograft model. Data is approximated from graphical representations in the source material.[1]
Signaling Pathways and Mechanisms of Action
This compound and paclitaxel exert their anticancer effects through fundamentally different molecular pathways.
This compound's PKC-Mediated Pathway:
This compound's mechanism of action in the BL2 subtype of TNBC is dependent on the activation of Protein Kinase C (PKC).[1][3][4] This activation triggers a downstream signaling cascade that includes the NF-κB pathway, leading to the expression of antitumor cytokines such as IFNγ and IL-12.[1] This suggests that this compound not only has a direct cytotoxic effect on cancer cells but may also modulate the tumor microenvironment to be more immunologically active.[1]
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel and Cephalomannine Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Yuanhuacine and Other Daphnane Diterpenes in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Yuanhuacine and other notable daphnane diterpenes in the context of cancer research. It aims to be an objective resource, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways to aid in drug discovery and development efforts.
Introduction to Daphnane Diterpenes
Daphnane diterpenes are a class of naturally occurring compounds, primarily isolated from plants of the Thymelaeaceae family, such as those from the Daphne genus.[1] These compounds are characterized by a unique tricyclic 5/7/6 carbon skeleton.[2] Over the years, numerous daphnane diterpenes have garnered significant interest in the scientific community for their potent biological activities, including anti-inflammatory, anti-HIV, and, most notably, anti-cancer properties.[1][2] This guide focuses on this compound and compares its anti-cancer profile with other well-studied daphnane diterpenes like Yuanhuadine, as well as related compounds such as Prostratin and 12-deoxyphorbol-13-phenylacetate (DPP).
Comparative Analysis of Anti-Cancer Activity
The anti-cancer efficacy of this compound and other daphnane diterpenes has been evaluated across a variety of cancer cell lines. The following tables summarize the available quantitative data on their in vitro cytotoxic activity, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: In Vitro Anti-proliferative Activity (IC50) of this compound and Other Daphnane Diterpenes against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | A549 | Non-Small Cell Lung Cancer | 19 | [3] |
| H1993 | Non-Small Cell Lung Cancer | Varies | [4] | |
| HCC1806 | Triple-Negative Breast Cancer (BL2 subtype) | 1.6 | [1][5] | |
| HCC70 | Triple-Negative Breast Cancer (BL2 subtype) | 9.4 | [1] | |
| T24T | Bladder Cancer | 1800 | [6] | |
| HCT116 | Colon Cancer | 14300 | [6] | |
| Yuanhuadine | A549 | Non-Small Cell Lung Cancer | 14 | [7] |
| Prostratin | MCF-7 | Breast Cancer (basal conditions) | 35000 | [8] |
| MCF-7 | Breast Cancer (high salt stimulating conditions) | 7000 | [8] | |
| MDA-MB-231 | Breast Cancer | Lower than MCF-10A | [8] | |
| BT-20 | Breast Cancer | Lower than MCF-10A | [8] | |
| AU-565 | Breast Cancer | Lower than MCF-10A | [8] | |
| DPP | P388 | Murine Leukemia | Not specified | [9] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of this compound and Yuanhuadine has also been demonstrated in animal models, providing crucial insights into their potential therapeutic efficacy in a living system.
Table 2: In Vivo Anti-Tumor Activity of this compound and Yuanhuadine
| Compound | Cancer Model | Animal Model | Dosage and Administration | Key Findings | Reference |
| This compound | H1993 Xenograft | Nude Mice | 0.5 or 1.0 mg/kg, oral, daily for 21 days | Significant inhibition of tumor growth.[4] | [4] |
| HCC1806 Xenograft | Athymic Nude Mice | 1 mg/kg on day 0 and 0.7 mg/kg on day 4, intraperitoneal | More efficient tumor growth reduction than paclitaxel.[6] | [6] | |
| Yuanhuadine | A549 Xenograft | Athymic Nude Mice | 0.5 mg/kg, oral, daily for 14 days | Significant inhibition of tumor growth.[10][11] | [10][11] |
Mechanisms of Action and Signaling Pathways
This compound and other daphnane diterpenes exert their anti-cancer effects through the modulation of various cellular signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of cell proliferation.
This compound
This compound has a multi-faceted mechanism of action. It is a known activator of Protein Kinase C (PKC) , which plays a crucial role in its selective cytotoxicity against the BL2 subtype of triple-negative breast cancer.[1][5][12][13][14] Additionally, this compound has been shown to regulate the AMPK/mTOR signaling pathway in non-small cell lung cancer cells, leading to the suppression of tumor growth.[4][15]
Yuanhuadine
Yuanhuadine has been shown to suppress the Akt/mTOR and EGFR signaling pathways .[6][7][10][11][16] This inhibition leads to cell cycle arrest and a reduction in tumor growth, particularly in non-small cell lung cancer.
Prostratin
Prostratin, another daphnane-related compound, is also a known PKC activator .[17] In the context of cancer, it has been shown to inhibit the Salt-Inducible Kinase 3 (SIK3) , leading to the downregulation of CXCR4 and subsequent anti-cancer effects in breast cancer cells.[8]
12-deoxyphorbol-13-phenylacetate (DPP)
DPP is also a PKC activator and has been shown to induce resistance to daunorubicin in P388 murine leukemia cells, a process that involves the calcium-independent PKCδ and PKCε isozymes.[9]
Clinical Trial Landscape
As of late 2025, there are no publicly registered clinical trials specifically investigating this compound, Yuanhuadine, Gnidilatimonin, Prostratin, or DPP for the treatment of cancer in humans. However, a related daphnane diterpene, Tigilanol tiglate (EBC-46), has undergone clinical development and has shown promise in the local treatment of solid tumors.[1] This suggests that with further preclinical development and safety profiling, other daphnane diterpenes may also have the potential for clinical investigation.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the anti-cancer properties of daphnane diterpenes, this section provides detailed protocols for the key experiments commonly cited in the literature.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Workflow:
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Daphnane diterpene for treatment
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Workflow:
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation or inhibition.
Materials:
-
Cancer cell lines
-
Daphnane diterpene for treatment
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the proteins of interest (e.g., p-AMPK, AMPK, p-Akt, Akt, PKC)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Workflow:
Conclusion and Future Directions
This compound and other daphnane diterpenes represent a promising class of natural products with potent anti-cancer activities. This compound, in particular, has demonstrated significant efficacy against specific cancer subtypes, such as BL2 triple-negative breast cancer and non-small cell lung cancer, through distinct mechanisms of action. While in vitro and in vivo data are encouraging, the lack of clinical trials for these compounds highlights the need for further research.
Future studies should focus on:
-
Direct comparative studies: Conducting head-to-head comparisons of various daphnane diterpenes under standardized conditions to accurately assess their relative potency and selectivity.
-
Mechanism of action: Further elucidating the detailed molecular mechanisms of action for less-studied daphnane diterpenes like Gnidilatimonin and DPP.
-
In vivo efficacy and toxicity: Expanding in vivo studies to a broader range of cancer models and thoroughly evaluating the safety profiles of these compounds.
-
Clinical translation: Investigating the potential for clinical development of the most promising daphnane diterpenes, potentially through the design of synthetic analogs with improved pharmacological properties.
This guide provides a foundational overview for researchers in the field. The provided data and protocols are intended to support ongoing and future investigations into the therapeutic potential of daphnane diterpenes in oncology.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Association Between DPP-4 Inhibitors and Events of Colorectal and Liver Cancers in Patients With Diabetes Receiving Second-Line Agents: A Nested Case-Control Study [frontiersin.org]
- 4. Does DPP-IV Inhibition Offer New Avenues for Therapeutic Intervention in Malignant Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Breakthrough Prostate Cancer Therapy Targets Genes to Delay Progression | Northwestern Medicine [nm.org]
- 9. Effect of 12-deoxyphorbol 13-phenylacetate on daunorubicin resistance and calcium-independent protein-kinase-C isozymes in drug-sensitive murine leukemia p388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Growth inhibition of human lung cancer cells via down-regulation of epidermal growth factor receptor signaling by yuanhuadine, a daphnane diterpene from Daphne genkwa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cancers | Free Full-Text | this compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. niddk.nih.gov [niddk.nih.gov]
- 16. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview [mdpi.com]
- 17. 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Yuanhuacine with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of targeted therapies and immunotherapy is a burgeoning area of oncology research. This guide provides a comparative analysis of Yuanhuacine, a novel Protein Kinase C (PKC) agonist, and its potential synergistic effects when combined with immune checkpoint inhibitors. While direct comparative studies of a this compound-immunotherapy combination are not yet published, this document synthesizes the existing preclinical data on this compound's immunomodulatory properties to support the scientific rationale for such a combination.
This compound: A Profile of its Antitumor and Immunogenic Activity
This compound is a daphnane diterpenoid that has demonstrated potent and selective inhibitory activity against the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC).[1][2] Its primary mechanism of action is the activation of the Protein Kinase C (PKC) signaling pathway.[1][2][3] Beyond its direct cytotoxic effects on cancer cells, this compound has been shown to possess significant immunogenic properties, suggesting a promising role in combination with immunotherapy.[1][2]
Immunomodulatory Effects of this compound
Preclinical studies have revealed that this compound can stimulate an antitumor immune response by promoting the expression of key cytokines.[1] This is achieved through the activation of the NF-κB signaling pathway.[1]
Table 1: Quantitative Analysis of this compound-Induced Cytokine Expression
The following table summarizes the in vitro effects of this compound on the expression of pro-inflammatory cytokines in THP-1 human monocytic cells. Data is extracted from Fermaintt et al., 2021.
| Cytokine | Treatment | Fold Change in mRNA Expression (vs. Vehicle) |
| IFNγ | 2 nM this compound | ~15-fold |
| IL-12 | 2 nM this compound | ~25-fold |
Data is approximated from graphical representations in the source publication for illustrative purposes.
Comparison with Immune Checkpoint Inhibitors: A Rationale for Synergy
Immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, function by releasing the "brakes" on the immune system, allowing T cells to recognize and attack tumor cells more effectively. However, their efficacy is often limited by the lack of a pre-existing anti-tumor immune response, sometimes characterized as a "cold" tumor microenvironment.
This compound's ability to induce the production of IFNγ and IL-12 is significant in this context. These cytokines are crucial for the activation and proliferation of T cells and Natural Killer (NK) cells, key effectors of the anti-cancer immune response. By promoting a pro-inflammatory tumor microenvironment, this compound could potentially convert "cold" tumors into "hot" tumors, thereby sensitizing them to the effects of immune checkpoint inhibitors.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound's Immunomodulatory Action
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to the expression of antitumor cytokines.
Caption: Proposed signaling pathway of this compound.
Hypothetical Experimental Workflow for a Combination Study
This diagram outlines a potential experimental design to evaluate the synergistic effects of this compound and an anti-PD-1 antibody in a preclinical tumor model.
Caption: Experimental workflow for combination therapy.
Experimental Protocols
The following are summaries of the key experimental protocols used to determine the immunogenic properties of this compound.
Cell Lines and Culture
-
THP-1 (Human Monocytic Cell Line): Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
RAW 264.7 (Murine Macrophage Cell Line): Cultured in DMEM with similar supplementation.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression
-
Cell Treatment: THP-1 or RAW 264.7 cells were treated with this compound (e.g., 2 nM) or vehicle control for 24 hours. For inhibitor studies, cells were pre-treated with an NF-κB inhibitor (e.g., 1 µM) for 4 hours prior to this compound treatment.
-
RNA Extraction: Total RNA was isolated from the cells using a commercially available kit following the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA was synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: The relative expression of target genes (IFNγ, IL-12) was quantified using SYBR Green-based real-time PCR. GAPDH was used as the housekeeping gene for normalization.
-
Data Analysis: The 2-ΔΔCt method was used to calculate the fold change in mRNA expression relative to the vehicle-treated control.
Conclusion
The available preclinical data strongly suggests that this compound possesses immunomodulatory properties that could be highly synergistic with immune checkpoint inhibitors. Its ability to induce a pro-inflammatory cytokine response through PKC and NF-κB activation provides a solid rationale for its use in combination therapies, particularly in "cold" tumors that are typically unresponsive to immunotherapy alone. Further preclinical studies in immunocompetent syngeneic models are warranted to validate this hypothesis and to determine the optimal dosing and scheduling for a combination regimen. The development of such a combination could offer a novel therapeutic strategy for challenging cancers like triple-negative breast cancer.
References
Yuanhuacine's Anti-Cancer Potential: A Comparative Analysis in Preclinical Models
A detailed examination of Yuanhuacine's anti-cancer effects in comparison to standard-of-care therapies in xenograft models of Triple-Negative Breast Cancer and Non-Small Cell Lung Cancer.
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a daphnane diterpenoid compound, has demonstrated notable anti-cancer properties in preclinical studies. This guide provides a comparative analysis of this compound's efficacy against standard-of-care treatments in xenograft models of Triple-Negative Breast Cancer (TNBC) and Non-Small Cell Lung Cancer (NSCLC). It is important to note that while data for standard-of-care therapies are presented from patient-derived xenograft (PDX) models, which more closely mimic the heterogeneity of human tumors, the available in vivo data for this compound is currently limited to cell line-derived xenograft (CDX) models. This distinction should be considered when interpreting the comparative data. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in oncology drug development.
Comparative Efficacy of this compound
Triple-Negative Breast Cancer (TNBC)
This compound has shown potent and selective inhibitory effects against the basal-like 2 (BL2) subtype of TNBC.[1][2] In a cell line-derived xenograft model using HCC1806 cells, this compound demonstrated significant anti-tumor activity, comparable to the standard-of-care agent paclitaxel.[3]
Table 1: Comparison of this compound and Paclitaxel in TNBC Xenograft Models
| Treatment | Cancer Model Type | Cell Line/PDX Model | Dosage | Tumor Growth Inhibition (TGI) / Response | Source |
| This compound | Cell Line-Derived Xenograft (CDX) | HCC1806 | 1 mg/kg on day 0, 0.7 mg/kg on day 4 (i.p.) | Significant tumor growth inhibition, comparable to paclitaxel at day 12. | [3] |
| Paclitaxel | Cell Line-Derived Xenograft (CDX) | HCC1806 | 20 mg/kg on days 0 and 4 (i.p.) | Significant tumor growth inhibition. | [3] |
| Paclitaxel | Patient-Derived Xenograft (PDX) | Various TNBC PDX models | 20 mg/kg i.p. every 3 days for 2 weeks | Complete concordance with patient response in 8/8 models. |
Note: Direct comparison is limited by the use of different xenograft models (CDX for this compound vs. PDX for some paclitaxel data).
Non-Small Cell Lung Cancer (NSCLC)
In a cell line-derived xenograft model using H1993 NSCLC cells, this compound exhibited dose-dependent inhibition of tumor growth.[4][5] The anti-tumor effect was associated with the activation of the AMPK signaling pathway within the tumor tissue.[4]
Table 2: Comparison of this compound and Standard-of-Care in NSCLC Xenograft Models
| Treatment | Cancer Model Type | Cell Line/PDX Model | Dosage | Tumor Growth Inhibition (TGI) / Response | Source |
| This compound | Cell Line-Derived Xenograft (CDX) | H1993 | 0.5 mg/kg and 1 mg/kg daily for 21 days (oral) | Significant tumor growth inhibition at both doses. | [4] |
| Cisplatin | Patient-Derived Xenograft (PDX) | Various NSCLC PDX models | 5 mg/kg/day weekly for 3 weeks (i.p.) | Response in PDX models was consistent with clinical outcomes. | |
| Gemcitabine | Patient-Derived Xenograft (PDX) | Various NSCLC PDX models | Not specified | Differential response observed across various PDX models. |
Note: Direct comparison is limited by the use of different xenograft models (CDX for this compound vs. PDX for standard-of-care).
Experimental Protocols
A generalized protocol for evaluating the anti-cancer efficacy of a compound in a patient-derived xenograft (PDX) model is outlined below. The specific parameters for this compound studies in cell line-derived xenograft (CDX) models are also provided.
Patient-Derived Xenograft (PDX) Model Establishment and Drug Efficacy Study
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical resection or biopsy and transported in a sterile medium on ice.
-
Implantation: The tumor tissue is cut into small fragments (approximately 3x3x3 mm) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Tumor growth is monitored regularly. Once the tumor reaches a volume of approximately 1,000-1,500 mm³, it is harvested and can be serially passaged into new cohorts of mice for expansion.
-
Drug Efficacy Study:
-
Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The investigational drug (e.g., this compound) and standard-of-care drugs are administered according to a predetermined schedule and dosage. A vehicle control is administered to the control group.
-
Tumor volume and body weight are measured at regular intervals (e.g., twice weekly). Tumor volume is often calculated using the formula: (length x width²)/2.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
-
This compound Administration in Xenograft Models (from CDX studies):
-
For TNBC (HCC1806 xenograft): this compound was administered intraperitoneally (i.p.) at 1 mg/kg on day 0 and 0.7 mg/kg on day 4.[3]
-
For NSCLC (H1993 xenograft): this compound was administered orally at 0.5 mg/kg or 1 mg/kg once daily for 21 days.[4]
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Yuanhuacine and Cisplatin in Non-Small Cell Lung Cancer (NSCLC)
A comprehensive guide for researchers and drug development professionals on the anti-cancer properties, mechanisms of action, and experimental data of Yuanhuacine, a natural diterpenoid, in comparison to the conventional chemotherapeutic agent, Cisplatin, for the treatment of Non-Small Cell Lung Cancer (NSCLC).
Introduction
Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. While platinum-based chemotherapies, such as cisplatin, have been a cornerstone of NSCLC treatment for decades, their efficacy is often limited by significant side effects and the development of drug resistance.[1] This has spurred the search for novel therapeutic agents with improved efficacy and safety profiles. This compound, a daphnane diterpenoid isolated from the flower buds of Daphne genkwa, has emerged as a promising natural compound with potent anti-tumor activities against various cancer cell lines, including NSCLC.[2][3] This guide provides a detailed comparative analysis of this compound and Cisplatin, focusing on their cytotoxic effects, mechanisms of action, and supporting experimental data from in vitro and in vivo studies.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and Cisplatin in various NSCLC cell lines, providing a quantitative comparison of their cytotoxic effects. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) |
| H1993 | 0.009 (72h)[2] | Not explicitly found for 72h, general resistance noted |
| A549 | 0.03 (72h)[4] | 3.1 (72h)[5], 9 (72h), 20 (48h)[6], 23.4 (24h)[7] |
| H1299 | 4 (72h)[4] | 7.140 (72h)[8][9] |
| Calu-1 | 4 (72h)[4] | 13.68 (WST-1 assay)[10] |
| H358 | 16.5 (72h)[4] | 0.6491 (72h)[11] |
Mechanism of Action: A Comparative Overview
This compound and Cisplatin exert their anti-cancer effects through distinct molecular mechanisms, targeting different cellular pathways to induce cell death and inhibit tumor growth.
This compound: Targeting Signaling Pathways and Cytoskeleton
This compound's anti-tumor activity in NSCLC is multifaceted, primarily involving the modulation of key signaling pathways and the disruption of the actin cytoskeleton.[2][3]
-
AMPK/mTOR Signaling Pathway: this compound significantly activates the AMP-activated protein kinase (AMPK) signaling pathway.[2] Activated AMPK, in turn, suppresses the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.[2] This inhibition of mTOR signaling contributes to the anti-proliferative effects of this compound.
-
Downstream Effectors: The suppression of the mTOR pathway by this compound leads to a decrease in the phosphorylation of downstream targets, including Akt, protein kinase C alpha (PKCα), and Rac1.[2] These proteins are involved in cell growth and the organization of the actin cytoskeleton.
-
Cell Cycle Arrest: Studies have shown that this compound can induce G2/M phase cell cycle arrest in cancer cells.[2][3]
-
Inhibition of Invasion and Migration: By disrupting the organization of the actin cytoskeleton through the modulation of the aforementioned signaling proteins, this compound effectively suppresses the invasion and migration of NSCLC cells.[2][5]
Cisplatin: DNA Damage and Apoptosis Induction
Cisplatin is a platinum-based alkylating agent that has been a mainstay in cancer chemotherapy for decades.[12] Its primary mechanism of action involves inducing DNA damage in cancer cells.[8][13]
-
DNA Adduct Formation: Cisplatin enters the cell and its chloride ligands are replaced by water molecules, forming a reactive, positively charged species. This aquated form of cisplatin can then bind to the N7 reactive center on purine bases (guanine and adenine) in the DNA, leading to the formation of DNA adducts.[13][14] These adducts cause DNA cross-linking, both intrastrand and interstrand, which disrupts DNA replication and transcription.[8][13]
-
Cell Cycle Arrest: The DNA damage induced by cisplatin triggers cell cycle arrest, primarily at the G2/M checkpoint, to allow for DNA repair.[15][16]
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis.[15][16] Cisplatin-induced apoptosis can be mediated by both p53-dependent and -independent pathways and involves the activation of caspases.[11]
-
Reactive Oxygen Species (ROS) Generation: Cisplatin treatment has also been shown to induce the production of reactive oxygen species (ROS), which can further contribute to DNA damage and apoptosis.[9][10]
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
In Vitro Assays
-
Cell Seeding: NSCLC cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or Cisplatin for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plates are incubated for a further 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
-
Cell Treatment: NSCLC cells are treated with this compound or Cisplatin for a designated time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI) solution.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
-
Monolayer Culture: NSCLC cells are grown to confluence in a culture plate.
-
Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or wound in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with media containing this compound or a control.
-
Imaging: The wound closure is monitored and imaged at different time points (e.g., 0, 24, 48 hours).
-
Analysis: The rate of cell migration is quantified by measuring the change in the wound area over time.
-
Chamber Preparation: The upper chamber of a Transwell insert is coated with Matrigel, a reconstituted basement membrane.
-
Cell Seeding: NSCLC cells, suspended in serum-free medium, are seeded into the upper chamber.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated to allow invasive cells to degrade the Matrigel and migrate through the porous membrane.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained, and counted under a microscope.
-
Protein Extraction: NSCLC cells are treated with this compound or Cisplatin, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-AMPK, p-mTOR, p-Akt).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.
In Vivo Xenograft Studies
-
Animal Model: Female nude mice (e.g., BALB/c-nu) are used.[13]
-
Tumor Implantation: H1993 NSCLC cells (e.g., 1 x 10^7 cells) are injected subcutaneously into the flanks of the mice.[13]
-
Treatment: Once tumors reach a certain volume (e.g., ~90 mm³), mice are treated orally with this compound (e.g., 0.5 or 1 mg/kg) daily for a specified period (e.g., 21 days).[13]
-
Tumor Measurement: Tumor size and body weight are monitored regularly throughout the study.[13]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).[13]
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are commonly used.[17]
-
Tumor Implantation: NSCLC cells (e.g., A549, 1 x 10^7 cells with Matrigel) are injected subcutaneously into the flank.[17]
-
Treatment: When tumors reach a target volume (e.g., 100-150 mm³), treatment with Cisplatin is initiated. The dosage and schedule can vary, for example, intraperitoneal injection of 4 or 5 mg/kg once weekly.[18]
-
Tumor Measurement: Tumor volume and body weight are measured twice weekly.[17]
-
Endpoint Analysis: The study typically continues for a set period (e.g., up to 4 weeks) or until tumors reach a maximum size.[17]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and Cisplatin, as well as a typical experimental workflow for evaluating their anti-cancer effects.
Caption: this compound's mechanism of action in NSCLC.
Caption: Cisplatin's mechanism of action in NSCLC.
Caption: General experimental workflow for drug evaluation.
Conclusion
This comparative analysis highlights that this compound and Cisplatin are two potent anti-cancer agents for NSCLC that operate through fundamentally different mechanisms. This compound demonstrates significant cytotoxicity, in some cases at nanomolar concentrations, by targeting the AMPK/mTOR signaling pathway and disrupting the cancer cell's cytoskeleton. This dual action on proliferation and motility makes it a compelling candidate for further investigation. Cisplatin, a well-established chemotherapeutic, primarily functions by inducing extensive DNA damage, leading to cell cycle arrest and apoptosis.
While the quantitative data suggests this compound's high potency in vitro, further head-to-head in vivo studies are necessary to fully elucidate its therapeutic potential in comparison to Cisplatin, particularly concerning its safety profile and efficacy in overcoming cisplatin resistance. The distinct mechanisms of action also suggest the potential for combination therapies, which could offer a synergistic anti-cancer effect and a strategy to circumvent drug resistance in NSCLC. Researchers and drug development professionals are encouraged to consider these findings in the design of future preclinical and clinical studies aimed at improving therapeutic outcomes for NSCLC patients.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.10. Matrigel Invasion Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. clyte.tech [clyte.tech]
- 5. RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccij-online.org [ccij-online.org]
- 7. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. snapcyte.com [snapcyte.com]
- 9. Cisplatin sensitivity is enhanced in non-small cell lung cancer cells by regulating epithelial-mesenchymal transition through inhibition of eukaryotic translation initiation factor 5A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AMG-510 and cisplatin combination increases antitumor effect in lung adenocarcinoma with mutation of KRAS G12C: a preclinical and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. pubcompare.ai [pubcompare.ai]
- 15. corning.com [corning.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Sensitivity to Yuanhuacine: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Yuanhuacine, a daphnane diterpenoid derived from the flower buds of Daphne genkwa, has emerged as a potent anti-cancer agent with selective activity against specific cancer subtypes. This guide provides a comprehensive overview of potential biomarkers to predict sensitivity to this compound treatment, comparing its performance with alternative therapies based on available preclinical data. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts.
Executive Summary
This compound demonstrates significant preclinical efficacy in basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC) and in non-small cell lung cancer (NSCLC), particularly in cell lines with LKB1 deficiency. The primary mechanism of action is the activation of Protein Kinase C (PKC), which triggers downstream signaling cascades leading to cell cycle arrest and apoptosis. This guide outlines key biomarkers associated with these cancer subtypes and the signaling pathways modulated by this compound, offering a framework for patient stratification and a comparison with existing treatment modalities.
Biomarkers for Predicting this compound Sensitivity
The predictive biomarker strategy for this compound sensitivity is intrinsically linked to its selective cytotoxicity. The following tables summarize potential biomarkers for TNBC and NSCLC.
Table 1: Potential Biomarkers for this compound Sensitivity in Triple-Negative Breast Cancer (TNBC)
| Biomarker Category | Specific Biomarker | Rationale for Predictive Value |
| TNBC Subtype | Basal-Like 2 (BL2) | This compound exhibits potent and selective cytotoxicity against BL2 subtype cell lines.[1][2][3] |
| Receptor Tyrosine Kinases | EGFR, EPHA4, EPHB2, PDGFRA, PDGFRB, ROR1 | These receptor tyrosine kinases are potential differentiators for the BL2 subtype, which is highly sensitive to this compound.[4] |
| Key Signaling Protein | Protein Kinase C (PKC) isoforms (e.g., PKCα) | This compound's mechanism of action is dependent on PKC activation. Higher expression or specific isoforms may correlate with increased sensitivity.[2][5] |
Table 2: Potential Biomarkers for this compound Sensitivity in Non-Small Cell Lung Cancer (NSCLC)
| Biomarker Category | Specific Biomarker | Rationale for Predictive Value |
| Tumor Suppressor Gene | LKB1 (STK11) loss-of-function mutation | LKB1-deficient NSCLC cells show heightened sensitivity to agents that induce metabolic stress, a downstream effect of this compound's modulation of the AMPK/mTOR pathway.[6][7][8][9][10] |
| Metabolic Pathway Components | Phosphorylated AMPK (p-AMPK), mTOR | This compound activates AMPK and inhibits mTOR signaling. Baseline levels or the extent of modulation of these proteins could predict response.[6] |
Comparative Performance of this compound
Currently, data directly comparing this compound with a wide range of standard-of-care treatments in a clinical setting is unavailable. However, preclinical studies provide initial insights into its potential efficacy.
Table 3: Preclinical Comparison of this compound and Paclitaxel in a BL2 TNBC Xenograft Model
| Treatment Group | Tumor Growth Inhibition | Reference |
| This compound | Significantly more efficient at reducing tumor growth compared to paclitaxel. | [11] |
| Paclitaxel | Less effective than this compound in this specific preclinical model. | [11] |
Note: This data is from a single preclinical study and further research, including clinical trials, is necessary to establish the comparative efficacy of this compound.
Alternative Treatment Options and Their Associated Biomarkers
A comprehensive understanding of the treatment landscape is crucial for contextualizing the potential of this compound.
Table 4: Standard of Care and Investigational Therapies for TNBC and NSCLC with Associated Biomarkers
| Cancer Type | Treatment | Biomarker for Sensitivity |
| TNBC | Chemotherapy (e.g., Paclitaxel, Carboplatin) | Primarily based on clinical staging and patient characteristics. |
| PARP Inhibitors (e.g., Olaparib, Talazoparib) | Germline or somatic BRCA1/2 mutations.[12][13][14][15] | |
| Immunotherapy (e.g., Pembrolizumab, Atezolizumab) | PD-L1 expression (CPS ≥10 for pembrolizumab).[16][17][18] | |
| NSCLC | Targeted Therapy (e.g., EGFR inhibitors, ALK inhibitors) | EGFR mutations, ALK rearrangements, ROS1 rearrangements, etc. |
| Immunotherapy (e.g., Pembrolizumab, Nivolumab) | PD-L1 expression. | |
| Chemotherapy | Histology and clinical staging. |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is key to understanding the rationale behind biomarker selection and the mechanism of action of this compound.
Caption: Signaling pathways modulated by this compound in TNBC and NSCLC.
Caption: Experimental workflow for biomarker discovery and validation.
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol is adapted from standard SRB assay procedures to assess the sensitivity of adherent cancer cell lines to this compound.[19][20][21][22][23]
Materials:
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (540 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and relevant controls, e.g., paclitaxel, DMSO vehicle) for 48-72 hours.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the optical density at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle-treated control to determine the IC50 value for this compound.
Immunohistochemistry (IHC) for Protein Biomarker Expression
This protocol provides a general framework for detecting the expression of protein biomarkers (e.g., PKC isoforms, EGFR) in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.[24][25][26][27][28]
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody (specific to the biomarker of interest)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding with a blocking buffer.
-
Primary Antibody Incubation: Incubate sections with the primary antibody at the optimal dilution and temperature (typically overnight at 4°C).
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.
-
Signal Amplification: Incubate with streptavidin-HRP conjugate.
-
Chromogenic Detection: Develop the signal with DAB substrate, monitoring for the desired color intensity.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip with a permanent mounting medium.
-
Analysis: Evaluate the staining intensity and localization of the biomarker within the tumor cells under a microscope.
Conclusion and Future Directions
This compound presents a promising therapeutic avenue for specific, molecularly defined subtypes of TNBC and NSCLC. The identification of predictive biomarkers is paramount for its successful clinical translation. Current preclinical evidence strongly suggests that the BL2 subtype of TNBC and LKB1-deficient NSCLC are highly sensitive to this compound. Key biomarkers for further investigation include the expression of specific receptor tyrosine kinases and PKC isoforms in TNBC, and the status of the LKB1/AMPK/mTOR pathway in NSCLC.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical studies comparing this compound with a broader range of standard-of-care and emerging therapies.
-
Clinical Trials: Initiation of well-designed clinical trials to validate the preclinical efficacy and safety of this compound and to confirm the predictive power of the proposed biomarkers in a clinical setting.
-
Refinement of Biomarker Signatures: Utilization of multi-omic approaches to develop more robust and comprehensive biomarker signatures for predicting this compound sensitivity.
This guide provides a foundational resource for researchers dedicated to advancing precision oncology. The continued investigation of this compound and its associated biomarkers holds the potential to offer a novel, targeted therapeutic option for patients with difficult-to-treat cancers.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prognostic Markers in Tyrosine Kinases Specific to Basal-like 2 Subtype of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Definition of PKC-α, CDK6, and MET as therapeutic targets in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negative regulation of mTOR activity by LKB1-AMPK signaling in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced vulnerability of LKB1-deficient NSCLC to disruption of ATP pools and redox homeostasis by 8-Cl-Ado - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A subset of VEGFR‐TKIs activates AMPK in LKB1‐mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LKB1 inactivation dictates therapeutic response of non-small cell lung cancer to the metabolism drug phenformin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | LKB1: Can We Target an Hidden Target? Focus on NSCLC [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PARP Inhibitors in Breast and Ovarian Cancer [mdpi.com]
- 14. Frontiers | The potential of PARP inhibitors in targeted cancer therapy and immunotherapy [frontiersin.org]
- 15. targetedonc.com [targetedonc.com]
- 16. onclive.com [onclive.com]
- 17. onclive.com [onclive.com]
- 18. onclive.com [onclive.com]
- 19. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells [app.jove.com]
- 21. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sulforhodamine B (SRB) Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 25. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. Immunohistochemical determination of protein kinase C expression and proliferative activity in human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. bosterbio.com [bosterbio.com]
- 28. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
A Head-to-Head Comparison of Yuanhuacine and Other PKC Agonists: A Guide for Researchers
For Immediate Publication
This guide provides an objective, data-driven comparison of Yuanhuacine and other prominent Protein Kinase C (PKC) agonists for researchers, scientists, and drug development professionals. We delve into their mechanisms of action, biological activities, and provide detailed experimental protocols to support further investigation.
This compound, a daphnane diterpenoid isolated from the flower buds of Daphne genkwa, is emerging as a potent PKC agonist with significant anti-inflammatory and anti-cancer properties.[1][2][3] Its unique activity profile, particularly its selectivity against certain cancer subtypes, warrants a detailed comparison with other well-established PKC activators like Prostratin, Bryostatin-1, and Ingenol derivatives.
Overview of PKC Agonists
Protein Kinase C is a family of serine/threonine kinases crucial for regulating a multitude of cellular processes, including proliferation, gene expression, and apoptosis.[4][5] PKC agonists, which typically mimic the endogenous ligand diacylglycerol (DAG), can force the activation of these pathways. This has made them valuable tools in research and potential therapeutic agents, especially in oncology and virology.
Comparative Analysis of PKC Agonists
The following tables summarize the key characteristics and performance data of this compound against other widely used PKC agonists.
| Table 1: Profile of Compared PKC Agonists | ||||
| Compound | This compound | Prostratin | Bryostatin-1 | Ingenol Derivatives (e.g., Ingenol-B, PEP005) |
| Source/Class | Natural Product (Daphnane Diterpenoid) from Daphne genkwa[1][3] | Natural Product (Phorbol Ester) | Natural Product (Macrocyclic Lactone) from Bugula neritina[6] | Natural Product (Diterpene) from Euphorbia species[6][7] |
| Primary Therapeutic Interest | Anti-Cancer (NSCLC, TNBC)[1][8][9][10], Anti-inflammatory[2] | HIV Latency Reversal[6][11] | Anti-Cancer, Neurological Disorders (Alzheimer's)[12][13] | HIV Latency Reversal, Anti-Cancer (Topical)[6][7][14] |
| Tumor Promotion Activity | Not established as a tumor promoter. | Non-tumor promoting[6] | Not a tumor promoter; can antagonize phorbol ester effects[15] | Varies by derivative; some have lower risk than PMA[7] |
| Table 2: Potency and Efficacy Data | ||||
| Parameter | This compound | Prostratin | Bryostatin-1 | Ingenol-B |
| PKC Binding Affinity (Ki) | Not explicitly reported, but potent activator. | 12.5 nM[16] | Sub-nanomolar (e.g., 0.24 nM for PKCε, 0.26 nM for PKCδ)[12] | Not explicitly reported, but potent activator. |
| Effective Concentration (Anti-Cancer) | IC50 of 19 nM in A549 lung cancer cells.[3] Potent against BL2 subtype of TNBC.[8][9] | N/A | Biphasic effect; maximal proliferation at 1-10 nM in HOP-92 cells.[15] | N/A |
| Effective Concentration (HIV Latency Reversal) | N/A | Effective in nanomolar range.[6] | Modest activity alone. | Potent in nanomolar range.[6][17] |
| Table 3: Mechanistic and Cellular Effects | ||||
| Primary Mechanism | PKC Activation[8][9][10][18] | PKC Activation → NF-κB Pathway[6][11] | PKC Activation/Modulation[13][15] | PKC Activation → NF-κB Pathway[6][7][14] |
| Key Downstream Pathways | Modulates AMPK/mTOR pathway in NSCLC[1][19]; Induces NF-κB dependent cytokine expression.[9] | Activates NF-κB for HIV LTR transcription.[6] | Can cause isoform-specific down-regulation (e.g., PKCδ)[15]; Activates α-secretase processing.[12] | Activates NF-κB and AP-1 for HIV LTR transcription.[14] |
| Effect on T-Cell Activation | Promotes differentiation of THP-1 monocytes.[8][10] | Increases CD69 expression but not late markers like CD25 at lower concentrations.[6] | Can inhibit some T-cell responses.[17] | Can enhance HIV-specific CD8+ T cell responses.[14] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental designs discussed, we provide the following diagrams created using the DOT language.
Caption: General PKC Activation Pathway by Agonists.
Caption: this compound's dual action on PKC and AMPK pathways.
Caption: Workflow for comparing PKC agonist performance.
Detailed Experimental Protocols
General PKC Kinase Activity Assay (In Vitro)
This protocol is designed to measure the direct effect of an agonist on PKC isoform activity.
-
Principle: A non-radioactive, fluorescence polarization (FP) assay measures the phosphorylation of a fluorescently labeled substrate peptide by a specific PKC isoform.
-
Materials:
-
Recombinant human PKC isoform (e.g., PKCα, PKCδ).
-
Fluorescently labeled PKC substrate peptide.
-
PKC reaction buffer (e.g., 20 mM HEPES pH 7.4, MgCl₂, CaCl₂).
-
ATP.
-
Test Agonists (this compound, etc.) dissolved in DMSO.
-
Quenching solution (EDTA) to stop the reaction.
-
Anti-phosphoserine/threonine antibody.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the PKC isoform, substrate peptide, and reaction buffer in a 96- or 384-well plate.
-
Add serial dilutions of the test agonist to the wells. Include a positive control (e.g., PMA) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding a final concentration of ATP (the optimal concentration should be determined experimentally, often near the Km for the isoform).[20]
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding an EDTA-containing quench buffer.[21]
-
Add the anti-phosphoserine/threonine antibody and allow it to bind to the phosphorylated substrate.
-
Measure the fluorescence polarization. An increase in polarization indicates substrate phosphorylation.
-
Calculate EC₅₀ values by plotting the change in polarization against the agonist concentration.
-
Cell Viability / Cytotoxicity Assay
This protocol assesses the effect of PKC agonists on the proliferation of cancer cell lines.
-
Principle: The CCK-8 or MTT assay measures the metabolic activity of viable cells, which is proportional to the cell number.
-
Materials:
-
Cancer cell line of interest (e.g., HCC1806 for TNBC, H1993 for NSCLC).
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test Agonists.
-
CCK-8 or MTT reagent.
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test agonists.
-
Incubate the cells for 48 to 72 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.[22]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration that inhibits growth by 50%).
-
HIV-1 Latency Reversal Assay
This protocol measures the ability of PKC agonists to reactivate latent HIV-1 provirus.
-
Principle: J-Lat cell lines are Jurkat T-cells latently infected with an HIV provirus where GFP replaces the nef gene. Reactivation of the HIV LTR promoter results in GFP expression, which can be quantified by flow cytometry.[7]
-
Materials:
-
J-Lat cell line (e.g., J-Lat 10.6).
-
Complete culture medium.
-
Test Agonists.
-
Positive control (e.g., TNF-α or PMA).
-
Flow cytometer.
-
-
Procedure:
-
Plate J-Lat cells in a 24-well plate at a density of 2 x 10⁵ cells/mL.
-
Add test agonists at various concentrations.
-
Incubate for 24 hours.
-
Harvest the cells, wash with PBS, and fix with 2% paraformaldehyde.
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
Quantify the potency of latency reversal by determining the EC₅₀ from dose-response curves.
-
Conclusion
This compound demonstrates a compelling profile as a PKC agonist, particularly due to its potent and selective anti-cancer activity against specific tumor types like the BL2 subtype of TNBC.[8][10][18] Unlike the classic tumor-promoting phorbol esters, this compound offers a potentially safer therapeutic window. Its dual mechanism of modulating both PKC and AMPK/mTOR pathways in certain cancers distinguishes it from other agonists like Prostratin and Ingenols, which are primarily studied for their effects on the PKC-NF-κB axis in HIV latency.[1][19] Bryostatin-1 remains a unique modulator with a complex, often biphasic, dose-response and the ability to antagonize phorbol esters, making its application highly context-dependent.[15]
The choice of a PKC agonist depends critically on the research or therapeutic goal. For studies on selective anti-cancer mechanisms, this compound is a promising lead. For HIV eradication research, Ingenol derivatives and Prostratin remain at the forefront. This guide provides the foundational data and protocols to aid researchers in making an informed selection for their specific application.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation | PLOS Pathogens [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In Vitro Exposure to Prostratin but Not Bryostatin-1 Improves Natural Killer Cell Functions Including Killing of CD4+ T Cells Harboring Reactivated Human Immunodeficiency Virus [frontiersin.org]
- 12. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The ingenol-based protein kinase C agonist GSK445A is a potent inducer of HIV and SIV RNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. academic.oup.com [academic.oup.com]
- 18. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BioKB - Publication [biokb.lcsb.uni.lu]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. A novel non-selective atypical PKC agonist could protect neuronal cell line from Aβ-oligomer induced toxicity by suppressing Aβ generation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Immunogenic Effects of Yuanhuacine in Syngeneic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the immunogenic properties of Yuanhuacine, a daphnane diterpenoid with demonstrated anti-cancer activity. We will delve into its mechanism of action, present supporting experimental data, and compare its immunomodulatory profile to other established cancer therapies. This document is intended to serve as a valuable resource for researchers exploring novel immuno-oncology agents.
Introduction to this compound
This compound is a natural product isolated from the flower buds of Daphne genkwa. It has been identified as a potent and selective inhibitor of the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC)[1][2][3][4]. Beyond its direct cytotoxic effects, this compound exhibits significant immunogenic potential, suggesting a dual mechanism of action that could be beneficial in a clinical setting[1][4]. The primary mechanism underlying these effects is the activation of Protein Kinase C (PKC)[1][3][4].
Immunogenic Effects of this compound: Experimental Data
The immunomodulatory properties of this compound have been demonstrated through its ability to induce a pro-inflammatory cytokine profile in immune cells. This is a critical aspect of its anti-tumor activity, as it can help to recruit and activate immune cells within the tumor microenvironment.
Upregulation of Pro-inflammatory Cytokines
Studies have shown that this compound significantly increases the expression of key anti-tumor cytokines, namely Interferon-gamma (IFNγ) and Interleukin-12 (IL-12), in monocytic and macrophage cell lines[1][5]. This effect is crucial for promoting a Th1-type immune response, which is associated with effective anti-tumor immunity.
| Cell Line | Treatment | Target Cytokine | Fold Change in mRNA Expression |
| THP-1 (Human monocytic) | 2 nM this compound | IFNγ | Significant Increase**** |
| THP-1 (Human monocytic) | 2 nM this compound | IL-12 | Significant Increase**** |
| RAW 264.7 (Murine macrophage) | 2 nM this compound | IL-12 | Significant Increase |
| p < 0.05, ****p < 0.0001. Data extracted from in vitro studies[1][5]. |
Downregulation of Immunosuppressive Cytokines
In addition to upregulating pro-inflammatory cytokines, this compound has been shown to decrease the expression of the immunosuppressive cytokine Interleukin-10 (IL-10)[5]. High levels of IL-10 in the tumor microenvironment can inhibit the function of cytotoxic T cells and promote tumor immune evasion.
| Cell Line | Treatment | Target Cytokine | Fold Change in mRNA Expression |
| THP-1 (Human monocytic) | 2 nM this compound | IL-10 | Significant Decrease |
| p < 0.001. Data extracted from in vitro studies[5]. |
Mechanism of Action: The PKC-NF-κB Signaling Axis
The immunogenic effects of this compound are mediated through the activation of the Protein Kinase C (PKC) signaling pathway, which in turn leads to the activation of the transcription factor NF-κB[1][5]. NF-κB is a master regulator of inflammation and immunity, and its activation is essential for the transcription of many pro-inflammatory genes, including IFNγ and IL-12[5][6].
Caption: this compound activates PKC, leading to NF-κB activation and increased expression of anti-tumor cytokines.
Comparison with Other Cancer Immunotherapies
While direct comparative studies in syngeneic models are not yet available, we can compare the mechanism of this compound to other established immunotherapies.
| Immunotherapy Class | Mechanism of Action | This compound's Relation/Comparison |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1, anti-CTLA-4) | Block inhibitory signals on T cells, restoring their cytotoxic function. | Complementary. this compound's induction of a pro-inflammatory microenvironment could enhance the efficacy of checkpoint inhibitors by increasing T cell infiltration and activation. |
| CAR-T Cell Therapy | Genetically engineered T cells to target and kill cancer cells. | Potentially Synergistic. By increasing pro-inflammatory cytokine levels, this compound could enhance the persistence and function of CAR-T cells. |
| Toll-Like Receptor (TLR) Agonists | Activate innate immune cells through TLRs, leading to cytokine production. | Similar Downstream Effects. Both activate innate immunity to produce anti-tumor cytokines, though through different initial receptors. |
Experimental Protocols
The following are summaries of the key experimental protocols used to validate the immunogenic effects of this compound.
Cell Culture and Reagents
-
Cell Lines: THP-1 (human monocytic leukemia) and RAW 264.7 (murine macrophage) cells were used.
-
This compound: Stock solutions were prepared in DMSO and diluted in cell culture medium to the desired concentration.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression
-
Cell Treatment: Cells were treated with 2 nM this compound or vehicle (DMSO) for 24 hours.
-
RNA Extraction: Total RNA was isolated from the cells using a commercial kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from the RNA.
-
qRT-PCR: Real-time PCR was performed using primers specific for IFNγ, IL-12, IL-10, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes was calculated using the ΔΔCt method.
Caption: Workflow for analyzing cytokine gene expression in response to this compound treatment.
In Vivo Antitumor Efficacy (Immunocompromised Model)
While not a syngeneic model, the following protocol was used to demonstrate this compound's antitumor activity in vivo. A similar setup in an immunocompetent syngeneic model would be a critical next step to fully validate its immunogenic effects.
-
Animal Model: Athymic nude mice were used.
-
Tumor Implantation: HCC1806 (BL2 TNBC) cells were implanted subcutaneously.
-
Treatment: Once tumors reached a palpable size, mice were treated with this compound (e.g., 1 mg/kg intraperitoneally) or vehicle.
-
Monitoring: Tumor volume and body weight were monitored regularly.
-
Endpoint: Tumors were excised and weighed at the end of the study.
Future Directions and Conclusion
The available data strongly suggest that this compound possesses significant immunogenic properties that complement its direct anti-tumor effects. The activation of the PKC-NF-κB axis and the subsequent induction of a pro-inflammatory cytokine profile highlight its potential as a novel immuno-oncology agent.
Future studies should focus on:
-
Validating these effects in immunocompetent syngeneic tumor models. This will be crucial to fully understand the contribution of the immune system to the anti-tumor efficacy of this compound.
-
Investigating the impact of this compound on various immune cell populations within the tumor microenvironment. This includes analyzing the infiltration and activation of T cells, NK cells, and dendritic cells.
-
Exploring combination therapies. Evaluating the synergistic potential of this compound with immune checkpoint inhibitors or other immunotherapies could lead to more effective treatment strategies.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review Reports - this compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential | MDPI [mdpi.com]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Assessing the Synergistic Potential of Yuanhuacine with Existing Chemotherapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the synergistic potential of Yuanhuacine, a potent Protein Kinase C (PKC) activator, in combination with standard chemotherapeutic agents. Due to the limited availability of direct comparative studies, this document outlines hypothesized mechanisms of synergy and provides detailed experimental protocols to enable researchers to conduct their own comprehensive evaluations.
This compound, a daphnane diterpenoid, has demonstrated significant anti-tumor activity, particularly in triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).[1][2][3][4] Its primary mechanism of action involves the activation of the Protein Kinase C (PKC) family of isozymes, which are crucial regulators of various cellular processes, including proliferation, apoptosis, and differentiation.[1][5][6] The modulation of PKC signaling presents a compelling strategy to enhance the efficacy of existing chemotherapies and overcome drug resistance.
This guide focuses on three widely used chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel, providing a basis for investigating their potential synergistic interactions with this compound.
Proposed Mechanisms of Synergy
The synergistic potential of this compound with conventional chemotherapies is hypothesized to stem from its role as a PKC activator, which can influence multiple signaling pathways that are often dysregulated in cancer and contribute to chemoresistance.
This compound and Doxorubicin: Doxorubicin, an anthracycline antibiotic, functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. Resistance to Doxorubicin can arise from the upregulation of anti-apoptotic proteins and increased drug efflux. This compound, through PKC activation, can potentially enhance Doxorubicin-induced apoptosis by modulating the expression of Bcl-2 family proteins and increasing intracellular drug accumulation.[7][8]
This compound and Cisplatin: Cisplatin is a platinum-based drug that forms DNA adducts, triggering DNA damage responses and apoptosis. A key mechanism of resistance involves the upregulation of DNA repair pathways and inhibition of apoptotic signaling. PKC activation by this compound may synergize with Cisplatin by further promoting pro-apoptotic signals and potentially interfering with DNA repair mechanisms, thus lowering the threshold for cell death.[9][10]
This compound and Paclitaxel: Paclitaxel, a taxane, stabilizes microtubules, leading to mitotic arrest and apoptosis. Resistance can be mediated by microtubule alterations and the expression of drug efflux pumps. The activation of PKC by this compound could potentially enhance the pro-apoptotic effects of Paclitaxel-induced mitotic arrest.[11][12]
A proposed signaling pathway for the synergistic action of this compound and a generic chemotherapy agent is depicted below.
Data Presentation: Templates for Quantitative Analysis
The following tables are templates for summarizing the quantitative data from the experimental protocols outlined below.
Table 1: In Vitro Cytotoxicity of Individual Agents
| Cell Line | This compound IC50 (nM) | Doxorubicin IC50 (nM) | Cisplatin IC50 (µM) | Paclitaxel IC50 (nM) |
| TNBC | ||||
| HCC1806 | e.g., 1.6 | |||
| MDA-MB-231 | ||||
| NSCLC | ||||
| H1993 | ||||
| A549 |
Table 2: In Vitro Synergy Analysis (Combination Index)
The Combination Index (CI) should be calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Chemotherapy | Combination Ratio (this compound:Chemo) | CI Value at ED50 | CI Value at ED75 | CI Value at ED90 | Synergy/Antagonism |
| TNBC | ||||||
| MDA-MB-231 | Doxorubicin | |||||
| MDA-MB-231 | Cisplatin | |||||
| MDA-MB-231 | Paclitaxel | |||||
| NSCLC | ||||||
| A549 | Doxorubicin | |||||
| A549 | Cisplatin | |||||
| A549 | Paclitaxel |
Table 3: In Vivo Efficacy of Combination Therapy
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SD |
| Vehicle Control | - | - | ||
| This compound | ||||
| Doxorubicin | ||||
| This compound + Doxorubicin | ||||
| Cisplatin | ||||
| This compound + Cisplatin | ||||
| Paclitaxel | ||||
| This compound + Paclitaxel |
Experimental Protocols
The following protocols provide a detailed methodology for assessing the synergistic potential of this compound with standard chemotherapies.
In Vitro Synergy Assessment Protocol
This protocol is designed to determine the synergistic, additive, or antagonistic effects of this compound in combination with chemotherapeutic agents on cancer cell lines.
References
- 1. PKC agonism restricts innate immune suppression, promotes antigen cross-presentation and synergizes with agonistic CD40 antibody therapy to activate CD8+ T cells in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase C (PKC) Isozymes as Diagnostic and Prognostic Biomarkers and Therapeutic Targets for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinatorial Therapy of Cancer: Possible Advantages of Involving Modulators of Ionic Mechanisms [mdpi.com]
- 7. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic anti-cancer activity of the combination of dihydroartemisinin and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Synergistic effects of natural products in combination with anticancer agents in prostate cancer: A scoping review [frontiersin.org]
- 10. Polydatin, a potential NOX5 agonist, synergistically enhances antitumor activity of cisplatin by stimulating oxidative stress in non‑small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic Anticancer Effect of a Combination of Paclitaxel and 5-Demethylnobiletin Against Lung Cancer Cell Line In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of Yuanhuacine
Disclaimer: The following document provides generalized procedures for the safe handling and disposal of a potent, biologically active compound, referred to herein as "Yuanhuacine." As "this compound" is not a universally recognized chemical name, it is imperative that users identify the specific nature of their compound and consult the corresponding Safety Data Sheet (SDS) provided by the manufacturer.[1][2] This guide is a supplementary resource and does not replace institutional protocols or the guidance of your Environmental Health and Safety (EHS) department. All laboratory personnel must receive training on the proper handling and disposal of hazardous materials before working with such compounds.[2][3]
Core Principles of this compound Waste Management
Safe and compliant disposal of this compound waste is predicated on a clear understanding of its potential hazards. As this compound is presumed to be a potent, cytotoxic, or biologically active agent, all waste generated must be treated as hazardous.[4] The primary goal is to manage this waste in a manner that is safe, environmentally sound, and compliant with all applicable federal, state, and local regulations.[3]
Key principles include:
-
Waste Minimization: Order only the quantity of this compound required for your research to reduce the volume of waste generated.[3] Where possible, reduce the scale of experiments.[3]
-
Segregation: Never mix this compound waste with other waste streams.[1][5] Incompatible chemicals can react violently or produce toxic fumes.[6] Keep solid, liquid, and sharps waste in separate, dedicated containers.[5]
-
Identification: All waste must be clearly identified. An unknown chemical waste must be managed as hazardous until it can be properly identified.[3]
-
Containment: Use appropriate, leak-proof containers that are compatible with the chemical waste.[4][5] All waste containers must be kept securely closed except when adding waste.[3][4]
This compound Waste Streams and Disposal Plan
All materials that have come into contact with this compound must be disposed of as hazardous chemical waste. The final disposal method for cytotoxic compounds is typically high-temperature incineration.[7] The table below summarizes the primary waste streams and their designated disposal routes.
| Waste Stream | Description | Recommended Container | Disposal Plan |
| Solid Waste | Contaminated PPE (gloves, gowns), bench paper, plasticware, and cleaning materials. | Rigid, leak-proof container with a purple lid, lined with a thick (e.g., 4mm) plastic bag and labeled "Cytotoxic Waste".[2][7][8] | High-Temperature Incineration |
| Liquid Waste | Unused stock solutions, experimental media, and the first rinse (rinsate) from cleaning glassware. | Leak-proof, shatter-resistant (plastic preferred) container with a screw-top cap, compatible with the solvent used.[3][6] Label as "Cytotoxic Waste". | High-Temperature Incineration |
| Sharps Waste | Contaminated needles, syringes, glass Pasteur pipettes, and vials. | Puncture-resistant sharps container with a purple lid, clearly labeled with a cytotoxic waste symbol.[7][8] | High-Temperature Incineration |
| Empty Containers | The original this compound product container. | Must be triple-rinsed with a suitable solvent. The rinsate is collected as hazardous liquid waste. The defaced container can then be disposed of in regular trash.[4][9][10] | Rinsate: Incineration; Container: Landfill |
Step-by-Step Disposal Procedures
Follow this workflow for the routine disposal of this compound waste.
Step 1: Waste Segregation at the Point of Generation
-
Immediately segregate waste as it is generated.
-
Have dedicated, pre-labeled waste containers available in the work area.[8]
Step 2: Container Selection and Labeling
-
Use only the containers specified in the table above. Ensure they are in good condition with no cracks or leaks.[4]
-
Affix a "Hazardous Waste" label to each container before adding any waste.
-
The label must include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Store waste containers in a designated SAA, which should be at or near the point of generation.[3][6]
-
Keep the SAA under the control of laboratory personnel.
-
Ensure secondary containment (such as a spill tray) is used to hold waste containers.[4]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste at any one time.[3]
Step 4: Preparing for Disposal
-
Ensure all containers are tightly sealed to prevent spillage.[1]
-
Wipe the exterior of each container to remove any external contamination.
-
Confirm all labels are complete and legible.
Step 5: Requesting Waste Collection
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.[3]
-
Do not move hazardous waste through public areas. Trained EHS personnel will handle transport.
Experimental Protocol: Surface Decontamination
This protocol details the procedure for cleaning and decontaminating surfaces or equipment after potential contact with this compound. This process uses a deactivating solution to chemically neutralize the compound, followed by a cleaning step.[11]
4.1 Materials
-
Deactivating Solution: 1N Sodium Hydroxide (NaOH) with 10% Sodium Hypochlorite (NaOCl). (Note: This is a common deactivating agent for certain classes of compounds; consult the SDS for this compound to confirm compatibility and effectiveness).[12]
-
Cleaning Solution: 70% Ethanol or Isopropanol.
-
Absorbent pads or paper towels.
-
Appropriate PPE: Two pairs of chemotherapy-rated gloves, impermeable gown, safety goggles, and a face shield.[2][13]
-
Designated this compound solid waste container.
4.2 Procedure
-
Preparation: Don all required PPE. Prepare the deactivating solution fresh.
-
Initial Removal: If a visible spill is present, cover it with absorbent pads and carefully wipe from the outside in. Place the used pads directly into the cytotoxic solid waste container.
-
Application of Deactivating Solution: Liberally apply the deactivating solution to the contaminated surface. Ensure the entire area is wetted.
-
Contact Time: Allow the deactivating solution to remain on the surface for a minimum of 10 minutes. This contact time is critical for effective neutralization.[11]
-
Removal of Deactivating Solution: Using fresh absorbent pads, wipe the surface clean of the deactivating solution. Dispose of the pads in the cytotoxic waste container.
-
Rinsing: Wipe the surface with pads soaked in purified water to remove any residual deactivating solution. Dispose of these pads as cytotoxic waste.
-
Final Cleaning: Wipe the surface with the cleaning solution (70% alcohol) and allow it to air dry.
-
PPE Disposal: Remove the outer pair of gloves and the gown, placing them in the cytotoxic waste container. Remove the inner gloves last.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Mandatory Visualizations
The following diagrams illustrate key procedural and conceptual information.
Caption: this compound Waste Disposal Workflow.
Caption: Hypothetical Signaling Pathway Inhibition by this compound.
References
- 1. Effective Lab Chemical Waste Management [emsllcusa.com]
- 2. danielshealth.ca [danielshealth.ca]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. ph.health.mil [ph.health.mil]
- 12. pubs.acs.org [pubs.acs.org]
- 13. edu.cdhb.health.nz [edu.cdhb.health.nz]
Personal protective equipment for handling Yuanhuacine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Yuanhuacine, a potent daphnane diterpenoid with significant anti-tumor activity.[1][2] Due to its cytotoxic and DNA-damaging properties, stringent adherence to the following protocols is mandatory to ensure personnel safety and prevent environmental contamination.[3]
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. This information is essential for risk assessment and procedural planning.
| Property | Value | Reference |
| Molecular Formula | C37H44O10 | |
| Molecular Weight | 648.739 g/mol | |
| Boiling Point | 765.9ºC at 760 mmHg | |
| Flash Point | 236.9ºC | |
| Density | 1.35g/cm3 | |
| Storage Condition | 2-8°C | |
| Acute Toxicity (LD50) | 1700 ug/kg (Intraperitoneal, mouse) |
Personal Protective Equipment (PPE)
The primary barrier against exposure to cytotoxic agents like this compound is the correct and consistent use of Personal Protective Equipment.[4][5] The following PPE is mandatory for all personnel handling this compound in any form (solid or in solution).
-
Gloves : Double gloving with powder-free nitrile gloves that comply with ASTM D6978-05 standards for chemotherapy gloves is required.[6] Vinyl gloves are not recommended due to higher permeability.[6] Change the outer glove immediately upon contamination and both pairs at least every 30 minutes.[6]
-
Gown : A disposable, back-closing gown made of a low-permeability, lint-free fabric is required.[6] Polypropylene gowns with a polyethylene coating are recommended, especially when working with solutions.[6]
-
Eye and Face Protection : Chemical splash goggles and a full-face shield must be worn to protect against splashes and aerosols.[4][7]
-
Respiratory Protection : A fit-tested N95 or higher-rated respirator should be used when handling the powdered form of this compound or when there is a risk of aerosol generation.[4]
-
Shoe Covers : Disposable shoe covers should be worn to prevent the tracking of contaminants out of the designated handling area.[4]
Operational Plan for Safe Handling
Adherence to a strict, step-by-step operational plan is critical to minimize the risk of exposure during the handling of this compound.
3.1. Preparation and Work Area Setup
-
Designated Area : All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to control airborne particles.[5]
-
Decontamination : Before starting any work, decontaminate the work surface with an appropriate cleaning agent.
-
Gather Materials : Assemble all necessary equipment, including PPE, waste containers, and spill kits, before handling the compound.
3.2. Handling Procedures
-
Donning PPE : Put on all required PPE in the correct order (shoe covers, gown, respirator, eye/face protection, inner gloves, outer gloves).
-
Weighing : If weighing the solid form, do so within the containment of a chemical fume hood. Use a dedicated, calibrated scale.
-
Solution Preparation : When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. The compound is soluble in DMSO.[2]
-
Labeling : Clearly label all containers with the compound name, concentration, date, and hazard symbols.
3.3. Post-Handling Procedures
-
Decontamination : Thoroughly decontaminate all surfaces and equipment used.
-
Doffing PPE : Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of all disposable PPE as cytotoxic waste.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[8][9]
-
Waste Segregation : All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and empty vials, must be disposed of in a designated, leak-proof, and clearly labeled cytotoxic waste container.[8]
-
Liquid Waste : Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of this compound solutions down the drain.[10]
-
Solid Waste : Solid this compound and contaminated solids should be placed in a sealed container labeled as cytotoxic waste.
-
Container Management : Waste containers should be kept closed except when adding waste and should not be overfilled.[11] Store waste in a designated satellite accumulation area away from general laboratory traffic.[12]
-
Waste Pickup : Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[9]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is critical.
5.1. Spills
-
Evacuate : Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Secure the Area : Cordon off the spill area to prevent entry.[7]
-
Don PPE : Put on the appropriate PPE, including a respirator, before attempting to clean the spill.[7]
-
Contain and Clean : Use a cytotoxic spill kit to absorb the spill.[5] Work from the outside of the spill inward.
-
Decontaminate : Clean the spill area with an appropriate decontaminating solution.
-
Dispose : All materials used for cleanup must be disposed of as cytotoxic waste.[13]
-
Report : Report the spill to your laboratory supervisor and environmental health and safety office.[7]
5.2. Personnel Exposure
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[14]
-
Eye Contact : Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14][15]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[15][16]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to post-handling procedures.
Emergency Response for this compound Spill
Caption: Step-by-step emergency response procedure for a this compound spill.
References
- 1. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Drug Safety [tru.ca]
- 6. Recommendations for the safe use and handling of oral anticancer drugs in community pharmacy: A pan-Canadian consensus guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. vumc.org [vumc.org]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ipservices.care [ipservices.care]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
